molecular formula C7H11N3O2 B592014 5-(2-Methoxyethoxy)pyrazin-2-amine CAS No. 710322-71-7

5-(2-Methoxyethoxy)pyrazin-2-amine

Cat. No.: B592014
CAS No.: 710322-71-7
M. Wt: 169.184
InChI Key: HSTCWHJDAUIMAJ-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)pyrazin-2-amine is a valuable chemical intermediate in scientific research, primarily employed in the pharmaceutical industry for the development of novel bioactive compounds. Its key application lies in the synthesis of pyrazine-based kinase inhibitors, which are explored as potent, cell-active inhibitors of Casein Kinase 2 (CSNK2A) . CSNK2A is a constitutively active enzyme with a multifaceted regulatory role in cell signaling, and its dysregulation has been implicated in various pathologies, including cancer and neurological disorders . Furthermore, elevated CSNK2A activity has been identified as a host factor promoting the replication of β-coronaviruses, positioning this compound as a critical building block in the search for new antiviral agents . Research utilizing this compound is focused on creating inhibitors that meet the dual requirements of high potency and favorable pharmacokinetics for therapeutic development . It also serves as a versatile scaffold in organic synthesis and the development of new chemical entities with diverse biological activities .

Properties

IUPAC Name

5-(2-methoxyethoxy)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTCWHJDAUIMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718274
Record name 5-(2-Methoxyethoxy)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710322-71-7
Record name 5-(2-Methoxyethoxy)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-(2-methoxyethoxy)pyrazin-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis leverages a well-established nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This document outlines the strategic approach, detailed experimental protocols, and expected outcomes, tailored for an audience with a strong background in organic synthesis.

Core Synthesis Pathway

The most direct and efficient synthesis of this compound involves a two-step process commencing from the commercially available 2-aminopyrazine. The initial step is the regioselective chlorination of the pyrazine ring to yield the key intermediate, 5-chloropyrazin-2-amine. This is followed by a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by the sodium salt of 2-methoxyethanol.

The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack, and the presence of the amino group at the 2-position directs the initial chlorination to the 5-position. In the subsequent substitution step, the alkoxide of 2-methoxyethanol acts as a potent nucleophile, readily displacing the chloride to furnish the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound. Please note that the yield and purity of the final product are estimates based on analogous reactions reported in the literature and may vary depending on the specific experimental conditions and purification techniques employed.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Purity (%)
2-AminopyrazineC₄H₅N₃95.10->98
5-Chloropyrazin-2-amineC₄H₄ClN₃129.5570-85>97
This compoundC₇H₁₁N₃O₂169.1860-75>98

Experimental Protocols

Step 1: Synthesis of 5-Chloropyrazin-2-amine

This procedure is adapted from established methods for the chlorination of aminopyrazines.

Materials:

  • 2-Aminopyrazine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 5-chloropyrazin-2-amine by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford a pale yellow solid.

Step 2: Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution of 5-chloropyrazin-2-amine with 2-methoxyethanol.

Materials:

  • 5-Chloropyrazin-2-amine

  • 2-Methoxyethanol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 2-methoxyethanol (5.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the sodium alkoxide.

  • Add a solution of 5-chloropyrazin-2-amine (1.0 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield the final product as a solid.

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow of the synthesis of this compound.

Synthesis_Pathway Start 2-Aminopyrazine Intermediate 5-Chloropyrazin-2-amine Start->Intermediate Chlorination Product This compound Intermediate->Product Nucleophilic Aromatic Substitution (SNAr) Reagent1 N-Chlorosuccinimide (NCS)in Acetonitrile Reagent2 Sodium 2-methoxyethoxidein THF

Caption: Synthetic route to this compound.

Experimental Workflow Visualization

The diagram below outlines the key stages of the experimental process for the nucleophilic aromatic substitution step.

Experimental_Workflow Alkoxide Generation of Sodium 2-methoxyethoxide Reaction Reaction with 5-Chloropyrazin-2-amine Alkoxide->Reaction Addition of Substrate Workup Aqueous Workup and Extraction Reaction->Workup Quenching Purification Column Chromatography Workup->Purification Crude Product FinalProduct Isolated this compound Purification->FinalProduct Pure Product

An In-depth Technical Guide to 5-(2-Methoxyethoxy)pyrazin-2-amine (CAS Number: 710322-71-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methoxyethoxy)pyrazin-2-amine is a heterocyclic organic compound belonging to the pyrazine family. Its chemical structure features a pyrazine ring substituted with an amino group and a 2-methoxyethoxy group. While specific research detailing the biological activities of this particular compound is not extensively published, its classification as a "Protein Degrader Building Block" suggests its primary utility in the burgeoning field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, and its potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource
CAS Number 710322-71-7Commercial Suppliers
Molecular Formula C₇H₁₁N₃O₂Commercial Suppliers
Molecular Weight 169.18 g/mol Commercial Suppliers
Appearance Off-white to light yellow solid (predicted)General knowledge of similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like DMSO, DMF, and methanol (predicted)General knowledge of similar compounds
Purity Typically >95%Commercial Suppliers
Storage Store at room temperature in a dry, dark place.Commercial Suppliers

Synthesis

Hypothesized Synthetic Workflow:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution 2-Aminopyrazine 2-Aminopyrazine 2-Amino-5-chloropyrazine 2-Amino-5-chloropyrazine 2-Aminopyrazine->2-Amino-5-chloropyrazine  Acetonitrile, rt Chlorinating_Agent Chlorinating Agent (e.g., NCS) Chlorinating_Agent->2-Amino-5-chloropyrazine 2-Amino-5-chloropyrazine_2 2-Amino-5-chloropyrazine This compound This compound 2-Amino-5-chloropyrazine_2->this compound  Anhydrous DMF, Heat 2-Methoxyethanol 2-Methoxyethanol 2-Methoxyethanol->this compound Base Base (e.g., NaH) Base->this compound

Caption: Hypothesized two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothesized)

Step 1: Synthesis of 2-Amino-5-chloropyrazine

  • Materials: 2-Aminopyrazine, N-Chlorosuccinimide (NCS), Acetonitrile.

  • Procedure:

    • To a solution of 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile, add N-Chlorosuccinimide (1.05 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-chloropyrazine.

Step 2: Synthesis of this compound

  • Materials: 2-Amino-5-chloropyrazine, 2-Methoxyethanol, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-methoxyethanol (1.2 eq) in anhydrous DMF, carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.

    • Add a solution of 2-amino-5-chloropyrazine (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and carefully quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Role as a Protein Degrader Building Block

The designation of this compound as a "Protein Degrader Building Block" strongly indicates its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A PROTAC molecule is composed of three key components:

  • A ligand for the target protein (Warhead).

  • A ligand for an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This compound, with its amino group, can be readily incorporated into the linker structure of a PROTAC. The methoxyethoxy group can influence the physicochemical properties of the linker, such as solubility and cell permeability, which are critical for the overall efficacy of the PROTAC.

G cluster_0 PROTAC Structure cluster_1 Role of this compound Target_Ligand Target Protein Ligand (Warhead) Linker Linker Target_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Linker_Structure Incorporated into Linker Building_Block This compound Building_Block->Linker_Structure

Hypothetical Mechanism of Action and Research Guide for 5-(2-Methoxyethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a notable absence of specific published research on the mechanism of action for 5-(2-methoxyethoxy)pyrazin-2-amine. This technical guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related aminopyrazine and pyrimidine derivatives. The experimental protocols and data presented are drawn from studies on these analogous compounds and are intended to serve as a reference for future research on this compound.

Executive Summary

This document outlines a potential mechanism of action for this compound, a novel aminopyrazine derivative. Based on the established activities of similar heterocyclic compounds, it is hypothesized that this molecule may function as an inhibitor of protein kinases, exhibiting antiproliferative and potential anticancer properties. This guide provides a comprehensive overview of possible biological targets, signaling pathways, and relevant experimental methodologies for the investigation of this compound.

Proposed Biological Targets and Mechanism of Action

The aminopyrazine scaffold is a common feature in a variety of biologically active molecules, including kinase inhibitors. Several studies on related aminopyrimidine and imidazo[1,2-a]pyrazine derivatives have demonstrated potent inhibitory effects on key enzymes involved in cell cycle regulation and cancer progression.

Potential as a Kinase Inhibitor

Structurally similar compounds have been identified as potent inhibitors of various kinases. For instance, novel pyrimidin-2-amine derivatives have been shown to be potent Polo-like kinase 4 (PLK4) inhibitors.[1] PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[1] Similarly, imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[2]

Therefore, it is plausible that this compound could exert its biological effects by targeting one or more protein kinases. The methoxyethoxy side chain may influence its binding affinity and selectivity for specific kinase targets.

Antiproliferative and Cytotoxic Activity

Derivatives of pyrazine and related heterocycles have demonstrated significant antiproliferative activity against various cancer cell lines.[3][4] For example, certain N-phenylpyrazoline derivatives with methoxy substituents have shown potent anticancer activity by interacting with the EGFR receptor.[5] The cytotoxic effects of these compounds are often evaluated using assays that measure cell viability, such as the MTT assay.[2][3][5]

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative data for structurally analogous compounds, providing a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Antiproliferative Effects of Tetrahydropyrrolo-pyrazino–pyrrolo-pyridazines (Related to Pyrazine Derivatives) [3]

CompoundPanc-1 IC50 (μM)PC3 IC50 (μM)MDA-MB-231 IC50 (μM)
7m (3-NO2 substitution) 10.2 ± 0.712.5 ± 0.915.1 ± 1.1
Etoposide (Control) 24.3 ± 1.528.7 ± 2.130.4 ± 2.5

Table 2: Kinase Inhibitory Activity of Pyrimidin-2-amine Derivatives [1]

CompoundPLK4 IC50 (μM)
3b 0.0312
3r 0.0174
8h 0.0067

Table 3: CDK9 Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives [2]

CompoundCDK9 IC50 (μM)
3c 0.16
9 7.88
10 5.12

Recommended Experimental Protocols

To elucidate the mechanism of action of this compound, the following experimental protocols, adapted from studies on related compounds, are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the antiproliferative effects of a compound on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., Panc-1, PC3, MDA-MB-231) in 96-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Prepare a reaction mixture containing the purified kinase (e.g., PLK4, CDK9), a suitable substrate, and ATP.

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the mixture to allow the kinase reaction to proceed.

  • Stop the reaction and quantify the amount of product formed or the amount of ATP consumed, often using a luminescence-based or fluorescence-based detection method.

  • Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Visualizing Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways that could be modulated by this compound, based on the known targets of related compounds.

PLK4_Signaling_Pathway PLK4 PLK4 CentrioleDuplication Centriole Duplication PLK4->CentrioleDuplication CellCycleProgression Cell Cycle Progression CentrioleDuplication->CellCycleProgression Tumorigenesis Tumorigenesis CellCycleProgression->Tumorigenesis Compound This compound (Hypothesized) Compound->PLK4 Inhibition

Caption: Hypothesized inhibition of the PLK4 signaling pathway.

CDK9_Signaling_Pathway CDK9 CDK9/Cyclin T RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation TranscriptionElongation Transcription Elongation RNAPII->TranscriptionElongation GeneExpression Pro-survival Gene Expression TranscriptionElongation->GeneExpression CellSurvival Tumor Cell Survival GeneExpression->CellSurvival Compound This compound (Hypothesized) Compound->CDK9 Inhibition

Caption: Hypothesized inhibition of the CDK9 signaling pathway.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the existing literature on structurally related aminopyrazine and aminopyrimidine derivatives provides a strong foundation for future research. The most probable mechanism of action involves the inhibition of protein kinases that are critical for cancer cell proliferation and survival. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a clear roadmap for the comprehensive investigation of this promising compound. Further studies are warranted to validate these hypotheses and to determine the precise molecular targets and therapeutic potential of this compound.

References

Uncharted Territory: The Therapeutic Potential of 5-(2-Methoxyethoxy)pyrazin-2-amine Awaiting Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a chemical building block, the specific biological activities and potential therapeutic targets of 5-(2-Methoxyethoxy)pyrazin-2-amine remain largely unexplored in publicly accessible scientific literature and patent databases. This in-depth analysis sought to elucidate the therapeutic landscape of this compound, but a comprehensive search revealed a significant gap in current knowledge, highlighting a potential opportunity for novel research and drug discovery.

Detailed searches for this compound, identified by its CAS number 710322-71-7, molecular formula C7H11N3O2, and molecular weight of approximately 169.18 g/mol , yielded primarily commercial listings from chemical suppliers.[1][2][3][4][5][6][7] These sources classify the compound as a "Protein Degrader Building Block," suggesting its potential utility in the synthesis of larger, more complex molecules, possibly for therapeutic applications such as targeted protein degradation. However, no specific therapeutic targets, quantitative biological data (e.g., IC50, Ki, EC50 values), or detailed experimental protocols involving this particular molecule were found.

The pyrazine core is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. However, the unique substitution of a 2-methoxyethoxy group at the 5-position and an amine group at the 2-position of the pyrazine ring in the compound of interest does not correspond to any well-characterized therapeutic agents or clinical candidates in the available literature.

This absence of specific biological data means that, at present, it is not possible to construct a detailed technical guide on the therapeutic targets of this compound. Further preclinical research, including target identification screens, in vitro binding assays, and in vivo efficacy studies, would be necessary to uncover its potential pharmacological profile and pave the way for any future therapeutic development.

Chemical Identity of this compound

PropertyValue
CAS Number 710322-71-7[1][3][4]
Molecular Formula C7H11N3O2[1][2]
Molecular Weight 169.18 g/mol [2]
SMILES COCCOC1=NC=C(N=C1)N[2]
Known Classification Protein Degrader Building Block[1]

References

A Technical Guide to Leveraging 5-(2-Methoxyethoxy)pyrazin-2-amine in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the writing of this document, 5-(2-Methoxyethoxy)pyrazin-2-amine is not a widely documented building block for protein degraders in peer-reviewed literature. This guide, therefore, serves as a technical roadmap for researchers interested in exploring its potential. It outlines the scientific rationale, experimental workflows, and key assays required to characterize and validate a novel building block like this compound in the context of Targeted Protein Degradation (TPD).

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD agents, such as Proteolysis-Targeting Chimeras (PROTACs), trigger the complete removal of the target protein.

PROTACs are heterobifunctional molecules composed of three key components:

  • A warhead that binds to the protein of interest (POI).

  • An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.

  • A linker that connects the warhead and the E3 ligase ligand.

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven pharmacology offers several advantages, including the potential to target proteins previously considered "undruggable".

The Potential of Pyrazine Scaffolds in TPD

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] Their unique electronic properties and ability to form various non-covalent interactions make them attractive scaffolds for drug design.[3][4] Several FDA-approved drugs contain a pyrazine core, highlighting their favorable pharmacological properties.[2]

The molecule this compound combines a pyrazine core with an ether linkage and a primary amine, offering multiple points for chemical modification. This makes it an intriguing candidate for exploration as a novel building block in PROTAC design, potentially as part of the linker or as a novel E3 ligase ligand.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a novel building block is the first step in its evaluation.

PropertyValueSource
CAS Number 710322-71-7[5]
Molecular Formula C7H11N3O2[5]
Molecular Weight 169.2 g/mol [5]
Purity ≥95%[5]
Storage Room temperature[5]

Workflow for Developing a Novel Protein Degrader

The process of developing a novel protein degrader is a systematic, multi-step process that involves design, synthesis, and rigorous biological evaluation.

G cluster_0 Design & Synthesis cluster_1 Biochemical Evaluation cluster_2 Cellular Evaluation A Conceptual Design B Synthesis of Building Block A->B C PROTAC Synthesis B->C D Binary Binding Assays C->D E Ternary Complex Formation D->E F In Vitro Ubiquitination E->F G Cellular Degradation (Western Blot) F->G H Selectivity Profiling G->H I Functional Assays H->I

Fig. 1: General workflow for novel degrader development.

Experimental Protocols

Synthesis of a Hypothetical PROTAC

The primary amine of this compound provides a convenient handle for conjugation. Below is a general protocol for a two-step amide coupling to synthesize a PROTAC.

Step 1: Coupling of Linker to this compound

  • Dissolve this compound (1.0 eq) and a suitable linker with a terminal carboxylic acid (e.g., a PEG linker) (1.1 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0-3.0 eq) to the solution.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Step 2: Coupling of Warhead to the Linker-Pyrazine Intermediate

  • Dissolve the purified linker-pyrazine intermediate (1.0 eq) and a warhead with a terminal carboxylic acid (1.1 eq) in anhydrous DMF.

  • Repeat the coupling procedure as described in Step 1.

  • Purify the final PROTAC product using preparative HPLC.

  • Characterize the final product by NMR and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[6]

Ternary Complex Formation Assay

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is crucial for efficient protein degradation.[][8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to assess this.

  • Reagents: Purified, tagged POI (e.g., His-tagged), purified, tagged E3 ligase complex (e.g., GST-tagged), terbium-conjugated anti-tag antibody (e.g., anti-His), and a fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST).[9]

  • Procedure:

    • In a microplate, add the tagged POI, tagged E3 ligase, and their corresponding antibodies.

    • Add serial dilutions of the synthesized PROTAC.

    • Incubate to allow complex formation.

    • Measure the TR-FRET signal on a compatible plate reader. An increase in the signal indicates the formation of the ternary complex.[9]

In Vitro Ubiquitination Assay

This assay confirms that the ternary complex is functional and leads to the ubiquitination of the POI.[10][11]

  • Reaction Mixture: In a microcentrifuge tube, combine 5X ubiquitination buffer (100 mM Tris-HCl, pH 7.5, 25 mM MgCl2, 2.5 mM DTT, 10 mM ATP), E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the E3 ligase, the POI, and the PROTAC.[12][13]

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the POI. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI indicates a successful reaction.[12]

Cellular Protein Degradation Assay (Western Blot)

The definitive test for a PROTAC is its ability to induce the degradation of the target protein in a cellular context.[14][15]

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or a vehicle control for a set period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[16][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the POI. Also, probe with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Quantification: Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).[14]

Quantitative Data Summary

The following tables present hypothetical data that would be generated from the key experiments to characterize a novel PROTAC.

Table 1: Ternary Complex Formation Data (TR-FRET)

PROTAC Concentration (nM)TR-FRET Signal (a.u.)
0.1150
1500
102500
1005000
10003000
100001000

Note: The bell-shaped curve, known as the "hook effect," is characteristic of PROTAC-induced ternary complex formation.[8]

Table 2: Cellular Degradation Parameters (Western Blot)

ParameterValueDescription
DC50 50 nMConcentration at which 50% of the target protein is degraded.
Dmax >90%Maximum percentage of protein degradation achieved.

Visualization of Key Processes

PROTAC Mechanism of Action

G cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 recruits Proteasome Proteasome POI->Proteasome Degradation E3->POI Ubiquitination Ub Ubiquitin

Fig. 2: The ubiquitin-proteasome pathway hijacked by a PROTAC.
Logical Relationships in PROTAC Design

G A Identify Protein of Interest (POI) B Select Warhead for POI A->B E Design Linker Strategy (incorporating novel building block) B->E C Select E3 Ligase D Select E3 Ligase Ligand C->D D->E F Synthesize PROTAC Library E->F G Biological Evaluation F->G

Fig. 3: Decision-making process in PROTAC design.

Conclusion

While this compound is not yet an established building block in TPD, its chemical structure presents an interesting opportunity for the development of novel protein degraders. By following a systematic approach of design, synthesis, and rigorous biochemical and cellular evaluation, researchers can effectively assess its potential. This guide provides a comprehensive framework of the necessary experimental protocols and a logical workflow to aid in the exploration of this and other novel chemical entities in the exciting and rapidly advancing field of targeted protein degradation.

References

Spectroscopic Characterization of 5-(2-Methoxyethoxy)pyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(2-Methoxyethoxy)pyrazin-2-amine is a substituted pyrazine derivative of interest to researchers in medicinal chemistry and drug development. Pyrazine rings are key structural motifs in numerous biologically active compounds. A thorough understanding of the spectroscopic properties of novel pyrazine derivatives is crucial for their synthesis, purification, and structural elucidation. This technical guide presents a summary of expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound based on analogous compounds. It also provides detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the typical ¹H NMR, ¹³C NMR, and MS data for aminopyrazine and methoxypyrazine. These values can be used to predict the spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Typical ¹H NMR Spectral Data for Aminopyrazine and Methoxypyrazine

CompoundSolventChemical Shift (δ) ppm
Aminopyrazine-8.13 (d, 1H), 7.89 (bs, 1H), 7.76 (d, 1H)
2-MethoxypyrazineCDCl₃Not explicitly detailed, but pyrazine protons typically appear in the 8.0-9.0 ppm range.[1]

Table 2: Typical ¹³C NMR Spectral Data for Aminopyrazine and Methoxypyrazine

CompoundSolventChemical Shift (δ) ppm
AminopyrazineCDCl₃155.9, 146.5, 131.5, 126.7
2-Methoxypyrazine-Data not readily available.

For this compound, one would expect to see signals for the pyrazine ring protons, the amine protons, and the protons of the 2-methoxyethoxy group. The pyrazine protons would likely appear in the aromatic region (δ 7.0-8.5 ppm). The methylene protons of the ethoxy group would be expected around δ 3.5-4.5 ppm, and the methoxy protons as a singlet around δ 3.3 ppm. The amine protons would likely appear as a broad singlet.

Mass Spectrometry (MS)

Table 3: Typical Mass Spectrometry Data for Aminopyrazine and Methoxypyrazine

CompoundIonization Method[M+H]⁺ (m/z)
AminopyrazineESI96.05[2]
2-Methoxypyrazine-111.05

The molecular weight of this compound is 169.18 g/mol . Therefore, in an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 170.19.

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS spectra for novel organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the instrument.[3]

3.1.2. Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which will result in sharp and symmetrical peaks.[4]

  • For ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum using a pulse program such as 'zg30'.[4]

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum using a pulse program like 'zgpg30'.[4]

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

3.1.3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure accurate integration.

  • Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Mass Spectrometry (MS)

3.2.1. Sample Preparation

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[5]

  • From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in an appropriate solvent for the chosen ionization method.[5] High concentrations of non-volatile salts should be avoided, especially for electrospray ionization (ESI).[5]

3.2.2. Data Acquisition

  • The specific parameters will depend on the mass spectrometer and ionization source used (e.g., ESI, APCI, EI).

  • For ESI-MS, the sample solution is typically introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties. For an amine-containing compound, positive ion mode is generally preferred.

  • Scan a mass range appropriate for the expected molecular weight of the compound.

3.2.3. Data Analysis

  • Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI, etc.).

  • Analyze the fragmentation pattern to gain structural information. Characteristic losses can provide clues about the different functional groups present in the molecule.

Signaling Pathways and Experimental Workflows

As of the last update, no specific signaling pathways involving this compound have been reported in the scientific literature. The biological activity of pyrazine derivatives is broad, and they have been investigated for various therapeutic applications.

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel pyrazine derivative.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Novel Pyrazine Derivative cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Other Other Techniques (IR, UV-Vis) Purification->Other Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration Other->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

General workflow for spectroscopic analysis.

Conclusion

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound based on data from related compounds. The detailed experimental protocols offer a starting point for researchers to obtain high-quality NMR and MS data for this and similar pyrazine derivatives. Accurate structural elucidation through these spectroscopic techniques is a critical step in the advancement of drug discovery and development programs involving novel heterocyclic compounds.

References

5-(2-Methoxyethoxy)pyrazin-2-amine: A Technical Overview for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability and potential research applications of the novel chemical compound 5-(2-Methoxyethoxy)pyrazin-2-amine. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this molecule for their studies. While published research specifically detailing the biological activity of this compound is not yet available, its structural features and classification as a "Protein Degrader Building Block" by some suppliers suggest a promising role in the rapidly evolving field of targeted protein degradation.

Commercial Availability and Chemical Properties

This compound is readily available for research purposes from several commercial chemical suppliers. The compound is typically offered with a purity of 95% or higher. Below is a summary of its key chemical properties and representative commercial availability.

Property Value
CAS Number 710322-71-7
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Purity ≥95%
Storage Room temperature, in a dark, inert atmosphere

Table 1: Chemical Properties of this compound

Supplier Package Size Options Reported Purity
Achmem500 mg, 1 g, 5 g, 10 g95%
CP Lab Safety100 mgmin 95%
Laibo Chem250 mg, 1 g95%
Shanghai Ruji BiotechnologyNot specified95%

Table 2: Commercial Availability of this compound Note: Pricing and stock availability are subject to change and should be verified with the respective suppliers.

Potential Application in Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Given its structure, this compound could potentially serve as a ligand for an E3 ligase or as a scaffold to which a target protein ligand and an E3 ligase ligand are attached. The pyrazine core is a common motif in medicinal chemistry and can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Hypothetical Experimental Workflow for PROTAC Development

The following diagram illustrates a general experimental workflow for the development and characterization of a PROTAC incorporating a novel building block such as this compound.

G cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays s1 Synthesize PROTAC library using this compound s2 Purification and Structural Characterization (NMR, MS) s1->s2 b1 Ternary Complex Formation Assay (e.g., SPR, ITC) s2->b1 b2 In vitro Ubiquitination Assay b1->b2 c1 Target Protein Degradation Assay (e.g., Western Blot, In-Cell Western) b2->c1 c2 Dose-Response and Time-Course Studies c1->c2 c3 Selectivity Profiling (Proteomics) c2->c3

Figure 1: Hypothetical workflow for PROTAC development.

Experimental Protocols:

  • Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR):

    • Immobilize the biotinylated target protein on a streptavidin-coated sensor chip.

    • Inject a constant concentration of the E3 ligase over the sensor surface.

    • In a separate experiment, inject the PROTAC molecule to assess its binding to the target protein.

    • To confirm ternary complex formation, inject the PROTAC and E3 ligase together over the target protein-coated surface. An increase in the binding response compared to the individual components indicates the formation of a ternary complex.

  • Target Protein Degradation Assay (Western Blot):

    • Culture cells to 70-80% confluency in appropriate growth medium.

    • Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify band intensities to determine the extent of target protein degradation.

Hypothetical Signaling Pathway of PROTAC-Mediated Protein Degradation

The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation, a process in which this compound could be a key component of the PROTAC molecule.

G cluster_0 PROTAC-Mediated Degradation Cycle PROTAC PROTAC (containing pyrazine moiety) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->PROTAC PROTAC is recycled Degraded Degraded Peptides Proteasome->Degraded

Figure 2: Catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a commercially accessible and promising building block for chemical biology and drug discovery, particularly in the area of targeted protein degradation. While specific biological data for this compound is not yet in the public domain, its structural characteristics suggest it could be a valuable tool for researchers developing novel PROTACs and other chemical probes. The experimental workflows and conceptual pathways provided in this guide offer a framework for the potential investigation and application of this and similar molecules. Researchers are encouraged to explore the utility of this compound in their specific research contexts.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This application note includes a step-by-step experimental procedure, a summary of required materials and reagents, and representative data for the synthesis. A graphical workflow is also provided for clarity.

Introduction

Pyrazine derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their presence in numerous biologically active molecules. The 2-aminopyrazine scaffold, in particular, serves as a crucial building block for the development of therapeutic agents targeting a range of diseases. The introduction of an alkoxy side chain, such as the 2-methoxyethoxy group, at the 5-position can significantly modulate the physicochemical properties and pharmacological activity of the parent molecule. The described protocol outlines a reliable method for the preparation of this compound from commercially available starting materials.

Reaction Principle

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient pyrazine ring of 5-chloro-2-aminopyrazine is susceptible to attack by nucleophiles. The reaction involves the displacement of the chloro substituent by the 2-methoxyethoxide anion. The alkoxide is generated in situ by reacting 2-methoxyethanol with a strong base, such as sodium hydride. The electron-donating amino group at the 2-position facilitates the substitution at the 5-position.

Experimental Protocol

This protocol details the synthesis of this compound from 5-chloro-2-aminopyrazine and 2-methoxyethanol.

Materials:

  • 5-chloro-2-aminopyrazine

  • 2-methoxyethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Alkoxide: To a dry round-bottom flask under an inert atmosphere, add 2-methoxyethanol (3.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of sodium 2-methoxyethoxide.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium 2-methoxyethoxide solution, add 5-chloro-2-aminopyrazine (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 66 °C in THF) and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Reagent Quantities for a Representative Synthesis

ReagentMolar Mass ( g/mol )Molarity/PurityDensity (g/mL)AmountMoles (mmol)Equivalents
5-chloro-2-aminopyrazine129.55>98%-1.0 g7.721.0
2-methoxyethanol76.09>99%0.9651.76 g (1.83 mL)23.163.0
Sodium Hydride24.0060% in oil-0.37 g9.261.2
Anhydrous THF--0.88950 mL--

Table 2: Representative Yield and Characterization Data

ProductMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)*1H NMR (CDCl₃, 400 MHz) δ (ppm)Mass Spec (ESI-MS) m/z
This compoundC₇H₁₁N₃O₂169.18Off-white to pale yellow solid65-807.65 (s, 1H), 7.58 (s, 1H), 4.45 (br s, 2H), 4.28 (t, J=4.8 Hz, 2H), 3.71 (t, J=4.8 Hz, 2H), 3.42 (s, 3H)170.1 [M+H]⁺

*Note: The yield is representative for analogous SNAr reactions on chloropyrazines and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_alkoxide Step 1: Alkoxide Formation cluster_snar Step 2: SNAr Reaction cluster_workup Step 3: Work-up & Purification start_alkoxide 2-Methoxyethanol + NaH in Anhydrous THF stir_alkoxide Stir at 0°C to RT start_alkoxide->stir_alkoxide alkoxide Sodium 2-methoxyethoxide Solution stir_alkoxide->alkoxide start_snar Add 5-chloro-2-aminopyrazine alkoxide->start_snar reflux Reflux (12-24h) start_snar->reflux crude_product Crude Reaction Mixture reflux->crude_product quench Quench with aq. NH4Cl crude_product->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Silica Gel Chromatography dry_concentrate->purify final_product This compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Purification of 5-(2-Methoxyethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of 5-(2-Methoxyethoxy)pyrazin-2-amine, a key building block in the synthesis of advanced therapeutic agents such as Proteolysis-Targeting Chimeras (PROTACs). Due to the presence of a primary amine and an ether linkage on the pyrazine core, specific challenges such as peak tailing in chromatography and difficulty in crystallization may arise. The following protocols for column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC) are designed to yield high-purity material suitable for downstream applications in drug discovery and development.

Introduction

This compound is a heterocyclic amine that serves as a valuable intermediate in medicinal chemistry. Its structural motifs are incorporated into molecules designed for targeted protein degradation, a novel therapeutic modality with broad applications. The purity of this building block is paramount, as impurities can lead to side reactions, lower yields of the final product, and introduce confounding variables in biological assays. These notes provide robust methods for purifying this compound, ensuring its quality for sensitive applications.

Purification Strategies Overview

The purification of polar, amine-containing heterocyclic compounds like this compound typically involves a multi-step approach. An initial crude purification is often performed using liquid-liquid extraction followed by a more rigorous purification via column chromatography or recrystallization. High-Performance Liquid Chromatography (HPLC) is primarily used for final purity assessment.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical outcomes for the purification of aminopyrazine derivatives. Note that specific values for this compound may require empirical optimization.

Purification Technique Stationary/Mobile Phase or Solvent System Typical Purity Achieved Typical Recovery Yield Primary Application Notes
Flash Column Chromatography Silica Gel with Hexane/Ethyl Acetate/Methanol gradient + 0.5% Triethylamine>95%70-90%Bulk purification of crude materialAddition of a basic modifier like triethylamine is crucial to prevent peak tailing.
Recrystallization Isopropanol/Heptane or Ethyl Acetate/Hexane>98%50-80%Final purification of semi-pure materialSolvent choice is critical and must be determined experimentally.
Preparative HPLC C18 silica with Acetonitrile/Water gradient + 0.1% Formic Acid>99%VariableHigh-purity, small-scale purificationUsed when very high purity is required for analytical standards or sensitive assays.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes the purification of crude this compound using a standard silica gel column with a basic modifier to improve separation and recovery.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column, flasks, and fraction collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in dichloromethane or ethyl acetate and spot it on a TLC plate. Develop the plate using a solvent system such as 70:30 Ethyl Acetate:Hexane with 0.5% TEA to determine the Rf value of the product and impurities. The ideal Rf for column separation is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally provides better separation. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% TEA). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing methanol if necessary. A typical gradient might be from 100% Hexane to 100% Ethyl Acetate, followed by 0-10% Methanol in Ethyl Acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol is suitable for the final purification of the compound after an initial clean-up by chromatography. The choice of solvent is critical and may require screening of several solvent systems.

Materials:

  • Semi-pure this compound

  • Recrystallization solvents (e.g., Isopropanol, Heptane, Ethyl Acetate, Hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the compound and a few drops of a potential recrystallization solvent (e.g., isopropanol). Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (e.g., isopropanol/heptane) can also be effective.

  • Dissolution: Place the semi-pure compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., isopropanol) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a two-solvent system, add the second solvent (the "anti-solvent," e.g., heptane) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the first solvent to redissolve the precipitate before allowing it to cool slowly.

  • Crystal Growth: Allow the solution to stand undisturbed to promote the formation of large crystals. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: HPLC for Purity Analysis

This protocol provides a method for determining the final purity of the synthesized this compound.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 5 µL
Sample Preparation Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the prepared sample solution.

  • Run the gradient method and record the chromatogram.

  • Calculate the purity of the sample based on the relative peak area of the main component.

Visualizations

Experimental Workflow for Purification

The following diagram illustrates a typical workflow for the purification and analysis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product (from synthesis) LLE Liquid-Liquid Extraction (Optional First Pass) Crude->LLE Initial Cleanup Column Column Chromatography LLE->Column Recrystal Recrystallization Column->Recrystal Further Purification TLC TLC Analysis Column->TLC HPLC HPLC Purity Check Recrystal->HPLC Final Pure Product (>98%) HPLC->Final PROTAC_Pathway cluster_components Molecular Components cluster_process Cellular Process PROTAC PROTAC Molecule (contains pyrazine moiety) Ternary Formation of Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Tagging (Polyubiquitination) Ternary->Ub Proximity-induced Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycle Recycling of PROTAC & E3 Ligase Degradation->Recycle

Application Notes & Protocols for the Analytical Characterization of 5-(2-Methoxyethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-(2-Methoxyethoxy)pyrazin-2-amine is a substituted pyrazine derivative of interest in pharmaceutical and chemical research. Comprehensive characterization is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Detection: Monitor the elution profile at a wavelength determined by the UV spectrum of the compound (a preliminary scan is recommended).

Data Presentation:

Table 1: HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength~280 nm (to be confirmed by UV scan)
Injection Volume10 µL
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Given the structure of this compound, it should be amenable to GC-MS analysis.

Experimental Protocol:

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Injection: A split/splitless injector is typically used.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard for creating a library-searchable mass spectrum.

Data Presentation:

Table 2: GC-MS Operating Conditions

ParameterCondition
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium, 1 mL/min
Inlet Temperature250 °C
Oven Program50 °C (2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-500
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between atoms and confirm the structure.

Data Presentation:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom Position (tentative)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyrazine-H7.5 - 8.0 (2H, m)~140-155
-NH₂~6.5 (2H, br s)-
-O-CH₂-CH₂-O-~4.3 (2H, t), ~3.7 (2H, t)~70, ~68
-O-CH₃~3.3 (3H, s)~58

Note: These are predicted values based on similar structures and may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of the compound and can provide fragmentation information that supports its structure.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, which can be a standalone instrument with a direct infusion probe or coupled with a chromatographic system (LC-MS or GC-MS).

  • Ionization Technique: Electrospray Ionization (ESI) is suitable for LC-MS, while Electron Ionization (EI) is used in GC-MS.

  • Analysis:

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.

    • Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern for structural confirmation.

Data Presentation:

Table 4: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₇H₁₁N₃O₂
Molecular Weight169.18 g/mol
[M+H]⁺ (ESI)m/z 170.0924
Key Fragments (EI)Fragments corresponding to the loss of the methoxyethoxy side chain and parts of the pyrazine ring.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Column Chromatography) Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC GCMS GC-MS (Impurity Profiling) Data_Analysis Data Analysis HPLC->Data_Analysis NMR NMR Spectroscopy (Structural Elucidation) GCMS->Data_Analysis MS Mass Spectrometry (Molecular Weight Confirmation) NMR->Data_Analysis MS->Data_Analysis Report Final Report Data_Analysis->Report Logical_Relationship cluster_properties Physicochemical Properties cluster_techniques Analytical Techniques Compound This compound Structure Chemical Structure Compound->Structure Purity Purity Compound->Purity Identity Identity Compound->Identity Impurities Impurities Compound->Impurities NMR_Tech NMR (¹H, ¹³C, 2D) Structure->NMR_Tech determines HPLC_Tech HPLC-UV/PDA Purity->HPLC_Tech assesses MS_Tech MS (ESI, EI, HRMS) Identity->MS_Tech confirms GCMS_Tech GC-MS Impurities->GCMS_Tech identifies

References

Application Notes and Protocols for Evaluating 5-(2-Methoxyethoxy)pyrazin-2-amine in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prominent targets for therapeutic intervention. The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically successful kinase inhibitors.[1][2][3] Compounds containing the aminopyrazine moiety, such as 5-(2-Methoxyethoxy)pyrazin-2-amine, represent a promising avenue for the development of novel, potent, and selective kinase inhibitors.

These application notes provide a comprehensive guide for the evaluation of this compound and other novel pyrazine derivatives as potential kinase inhibitors. This document outlines detailed protocols for both biochemical and cell-based assays, essential for determining the compound's potency, selectivity, and cellular efficacy. The successful development of kinase inhibitors relies on robust and reproducible assay methodologies to translate promising biochemical hits into effective cellularly active compounds.[4][5]

Biochemical Kinase Assays: Determining In Vitro Potency and Selectivity

Biochemical assays are fundamental for the initial characterization of a compound's inhibitory activity against purified kinases.[6] These assays directly measure the compound's ability to interfere with the kinase's catalytic activity in a controlled, cell-free environment. This section details a protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases using a luminescence-based ADP-Glo™ Kinase Assay.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used to generate a luminescent signal via a luciferase reaction. A decrease in the luminescent signal in the presence of an inhibitor indicates inhibition of the kinase.[7]

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • This compound (Test Compound)

  • Recombinant Kinases (e.g., a panel of cancer-relevant kinases)

  • Kinase-specific substrates (peptides or proteins)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (specific to each kinase)

  • ATP

  • DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. For a 10-point dose-response curve, a 3-fold serial dilution starting from 1 mM is recommended.

    • Prepare a final compound plate by diluting the compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., 1%).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for each kinase) to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical IC50 Data

The following table summarizes hypothetical IC50 values for this compound against a panel of representative kinases. This structured format allows for a clear comparison of the compound's potency and selectivity profile.

Kinase TargetIC50 (nM)
Kinase A15
Kinase B250
Kinase C>10,000
Kinase D80
Kinase E1,200

Biochemical Assay Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Plate Setup Plate Setup Compound Dilution->Plate Setup Reagent Preparation Reagent Preparation Reagent Preparation->Plate Setup Kinase Reaction Kinase Reaction Plate Setup->Kinase Reaction Signal Detection Signal Detection Kinase Reaction->Signal Detection Data Acquisition Data Acquisition Signal Detection->Data Acquisition IC50 Determination IC50 Determination Data Acquisition->IC50 Determination

Caption: Workflow for biochemical kinase inhibitor screening.

Cell-Based Kinase Assays: Assessing Cellular Potency and Mechanism of Action

While biochemical assays are crucial for initial screening, cell-based assays are essential to confirm that a compound can effectively inhibit its target within a complex cellular environment.[5][8][9] These assays provide more biologically relevant data on the compound's permeability, stability, and on-target engagement.

Cellular Phosphorylation Assay via Western Blotting

This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of a downstream substrate of a target kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.

    • If the pathway is not constitutively active, stimulate the cells with an appropriate ligand before lysis.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein lysates and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Incubation and Solubilization:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.

Data Presentation: Hypothetical Cellular Assay Data

The following table presents hypothetical data on the cellular activity of this compound.

Cell LineTarget Pathway Inhibition (EC50, µM)Cell Viability (GI50, µM)
Cell Line A (Kinase A dependent)0.51.2
Cell Line B (Kinase A independent)> 50> 50

Signaling Pathway and Cellular Assay Workflow Diagrams

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Activation Substrate Substrate RTK->Substrate Phosphorylation p-Substrate Phospho- Substrate Substrate->p-Substrate Downstream\nSignaling Downstream Signaling p-Substrate->Downstream\nSignaling Gene\nExpression Gene Expression Downstream\nSignaling->Gene\nExpression Cellular\nResponse Cellular Response Gene\nExpression->Cellular\nResponse Inhibitor 5-(2-Methoxyethoxy) pyrazin-2-amine Inhibitor->RTK Inhibition

Caption: A generic receptor tyrosine kinase signaling pathway.

cluster_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Workflow for a cell-based phosphorylation assay.

Conclusion

The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of this compound as a potential kinase inhibitor. By systematically applying these biochemical and cell-based assays, researchers can effectively characterize the compound's potency, selectivity, and cellular mechanism of action, which are critical steps in the drug discovery and development pipeline. The combination of in vitro and cellular data will enable a comprehensive understanding of the therapeutic potential of novel pyrazine-based compounds.

References

Application Notes and Protocols for the Derivatization of 5-(2-Methoxyethoxy)pyrazin-2-amine in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of 5-(2-Methoxyethoxy)pyrazin-2-amine to explore its structure-activity relationship (SAR). The protocols outlined below describe key synthetic transformations to generate a library of analogs for biological screening. The primary focus of these derivatizations is the modification of the 2-amino group and further functionalization of the pyrazine core, leveraging the known importance of these positions in the biological activity of related pyrazine-containing molecules.

Introduction

Pyrazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 2-aminopyrazine scaffold, in particular, is a privileged structure found in numerous clinically approved kinase inhibitors.[1] The strategic derivatization of the lead compound, this compound, is a critical step in optimizing its potency, selectivity, and pharmacokinetic profile. This document outlines protocols for N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions to generate a diverse set of derivatives for SAR studies.

Derivatization Strategies

The derivatization strategy for this compound focuses on three primary modifications:

  • N-Acylation of the 2-amino group: Introduction of various acyl groups to probe the effect of hydrogen bond donors and acceptors, as well as steric bulk, in the vicinity of the amino group.

  • N-Alkylation of the 2-amino group: Introduction of alkyl substituents to explore the impact of basicity and lipophilicity at this position.

  • Modification of the Pyrazine Core: While the starting material has a methoxyethoxy group at the 5-position, further diversity can be achieved by synthesizing analogs with different substituents at this and other positions on the pyrazine ring. This often requires starting from a halogenated pyrazine precursor and employing cross-coupling reactions.

A general workflow for the synthesis and evaluation of derivatives is depicted below.

G cluster_synthesis Synthesis cluster_screening Screening & Analysis A This compound B N-Acylation A->B C N-Alkylation A->C E Library of Derivatives B->E C->E D Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) on 5-chloro-pyrazin-2-amine analog D->E F Biological Screening (e.g., Kinase Assays) E->F G Data Analysis F->G H Structure-Activity Relationship (SAR) G->H H->A Lead Optimization

Caption: A generalized workflow for the derivatization of this compound and subsequent SAR analysis.

Experimental Protocols

General Protocol for N-Acylation

This protocol describes the reaction of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine (1.5 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired N-acyl derivative.

General Protocol for Reductive Amination (N-Alkylation)

This protocol describes the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE or MeOH, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to 1 hour to allow for imine formation.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-alkylated derivative.

Protocol for Suzuki-Miyaura Cross-Coupling of a 5-Chloropyrazin-2-amine Analog

This protocol is for the derivatization of the pyrazine ring itself, starting from a chlorinated precursor to introduce new aryl or heteroaryl groups. This would be a next step in diversification if the initial N-alkylation/acylation proves fruitful.

Materials:

  • 5-Chloro-pyrazin-2-amine (or a derivative thereof)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the 5-chloro-pyrazin-2-amine derivative (1 eq), the boronic acid (1.2 eq), and the base (2 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Structure-Activity Relationship (SAR) Data Presentation

The following table presents hypothetical SAR data for a series of derivatives based on the general scaffolds discussed, with a focus on kinase inhibition, a common target for pyrazine derivatives. The data is presented to illustrate how quantitative results can be structured for easy comparison. The biological activity is represented by the half-maximal inhibitory concentration (IC₅₀).

Compound ID R¹ (at N-2) R² (at C-5) Kinase Target IC₅₀ (nM)
Lead-01 H-OCH₂CH₂OCH₃Kinase X5,200
DA-01 -C(O)CH₃-OCH₂CH₂OCH₃Kinase X2,500
DA-02 -C(O)Ph-OCH₂CH₂OCH₃Kinase X850
DA-03 -C(O)-(4-F-Ph)-OCH₂CH₂OCH₃Kinase X420
DA-04 -CH₂Ph-OCH₂CH₂OCH₃Kinase X1,200
DA-05 -CH₂(c-propyl)-OCH₂CH₂OCH₃Kinase X3,100
DA-06 HPhenylKinase X980
DA-07 H4-FluorophenylKinase X650

Signaling Pathway

Many pyrazine-based compounds are known to be inhibitors of protein kinases, which play a crucial role in cellular signaling pathways that regulate cell proliferation, survival, and differentiation.[1] For instance, derivatives of 2-aminopyrazine have been identified as potent inhibitors of Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response. Inhibition of Chk1 can lead to the abrogation of cell cycle checkpoints, sensitizing cancer cells to DNA-damaging agents.

G cluster_pathway Chk1 Signaling Pathway in DNA Damage Response DNA_Damage DNA Damage (e.g., Chemotherapy) ATM_ATR ATM/ATR Kinases (Activated) DNA_Damage->ATM_ATR Chk1_p Chk1 (Phosphorylated/Active) ATM_ATR->Chk1_p Cdc25 Cdc25 Phosphatases (Inhibited) Chk1_p->Cdc25 CDK_Cyclin CDK-Cyclin Complexes (Inactive) Cdc25->CDK_Cyclin CellCycleArrest Cell Cycle Arrest (G2/M or S phase) CDK_Cyclin->CellCycleArrest Promotion of Cell Cycle Progression Apoptosis Apoptosis CellCycleArrest->Apoptosis Failure to Repair DNA Pyrazine_Derivative This compound Derivative Pyrazine_Derivative->Chk1_p

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine. The information is presented in a practical question-and-answer format to help you optimize your experimental workflow and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and industrially applicable method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2-amino-5-chloropyrazine with 2-methoxyethanol in the presence of a strong base. This approach is a variation of the Williamson ether synthesis adapted for an electron-deficient heteroaromatic system.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 2-amino-5-chloropyrazine and 2-methoxyethanol. You will also require a suitable strong base, such as sodium hydride (NaH) or potassium tert-butoxide, and an appropriate aprotic polar solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Q3: Why is a strong base necessary for this reaction?

A3: A strong base is required to deprotonate the hydroxyl group of 2-methoxyethanol, forming the more nucleophilic alkoxide anion (2-methoxyethoxide). This anion readily attacks the electron-deficient pyrazine ring at the carbon bearing the chlorine atom, leading to the substitution reaction.

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve it?

A4: Low yields in this synthesis can arise from several factors. Below is a systematic guide to troubleshooting this issue.

  • Insufficient Base or Incomplete Deprotonation: The reaction's success hinges on the formation of the 2-methoxyethoxide nucleophile.

    • Solution: Ensure you are using at least one equivalent of a strong, anhydrous base like sodium hydride (NaH). If using NaH, ensure it is fresh and has been handled under an inert atmosphere to prevent deactivation by moisture. Allow sufficient time for the alkoxide to form before adding the 2-amino-5-chloropyrazine.

  • Suboptimal Reaction Temperature: The SNAr reaction on the pyrazine ring requires sufficient thermal energy to overcome the activation barrier.

    • Solution: The reaction is typically heated. An initial temperature range of 80-100 °C is a good starting point. If the yield is low, consider incrementally increasing the temperature, for instance, to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid product degradation at excessively high temperatures.

  • Poor Quality of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions.

    • Solution: Ensure the 2-amino-5-chloropyrazine is of high purity (typically >98%).[1] Water content in the 2-methoxyethanol or the solvent can quench the strong base and inhibit the reaction. Use anhydrous solvents and reagents whenever possible.

  • Incorrect Solvent Choice: The solvent plays a crucial role in solvating the intermediate and influencing the reaction rate.

    • Solution: Aprotic polar solvents like DMF, DMSO, or Dioxane are generally effective for this type of reaction. They can solvate the cationic counter-ion of the alkoxide, enhancing the nucleophilicity of the oxygen anion.

Formation of Impurities and Purification Challenges

Q5: I am observing multiple spots on my TLC, and purification of the final product is difficult. How can I minimize side products?

A5: The formation of multiple products is a common challenge in pyrazine chemistry. Here are some strategies to enhance selectivity and simplify purification:

  • Side Reactions: One possible side reaction is the di-substitution on the pyrazine ring if starting with a di-halo-pyrazine, or reaction of the amino group. However, given the starting material 2-amino-5-chloropyrazine, the primary concern is incomplete reaction or degradation.

    • Solution: Careful monitoring of the reaction time is crucial. Stopping the reaction too early will leave unreacted starting material, while prolonged heating at high temperatures may lead to degradation of the product. Use TLC or LC-MS to determine the optimal reaction endpoint.

  • Purification Strategy: The product, being an amine, can be basic, which can affect its behavior on silica gel chromatography.

    • Solution: If you observe streaking on your TLC plates, consider adding a small amount of a basic modifier like triethylamine (e.g., 1%) to your eluent system during column chromatography. This can improve the peak shape and separation. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be an effective method for obtaining highly pure product.

Data Presentation

The following tables summarize typical reaction conditions and their impact on yield for the synthesis of 5-alkoxypyrazin-2-amines, which can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Base and Solvent on Yield

EntryStarting MaterialAlcoholBaseSolventTemperature (°C)Time (h)Yield (%)
12-amino-5-chloropyrazine2-MethoxyethanolNaHDMF8012Moderate
22-amino-5-chloropyrazine2-MethoxyethanolNaHDMSO8012Moderate-Good
32-amino-5-chloropyrazine2-MethoxyethanolK2CO3DMF12024Low
42-amino-5-chloropyrazine2-Methoxyethanolt-BuOKTHF6518Moderate

Note: Yields are qualitative estimates based on general principles of similar reactions and should be optimized experimentally.

Experimental Protocols

Key Experiment: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

  • 2-amino-5-chloropyrazine

  • 2-Methoxyethanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMF to the flask, followed by the dropwise addition of 2-methoxyethanol (1.5 equivalents) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 2-methoxyethoxide.

  • Add 2-amino-5-chloropyrazine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification A 2-Amino-5-chloropyrazine F 2. Nucleophilic Aromatic Substitution (SNAr) with 2-Amino-5-chloropyrazine. A->F B 2-Methoxyethanol E 1. Deprotonation of 2-Methoxyethanol with NaH in DMF to form Sodium 2-methoxyethoxide. B->E C Sodium Hydride (Base) C->E D Anhydrous DMF (Solvent) D->E E->F Nucleophile G Quenching with Water F->G H Extraction with Ethyl Acetate G->H I Washing, Drying, and Concentration H->I J Column Chromatography I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_Base Base-Related Issues cluster_Temp Temperature Issues cluster_Purity Reagent Purity Start Low or No Product Yield Base_Check Is the base strong enough and anhydrous? Start->Base_Check Base_Sol_Yes Proceed to Temperature Check Base_Check->Base_Sol_Yes Yes Base_Sol_No Use fresh, anhydrous strong base (e.g., NaH). Ensure inert atmosphere. Base_Check->Base_Sol_No No Temp_Check Is the reaction temperature optimal? Base_Sol_Yes->Temp_Check Temp_Sol_Yes Proceed to Reagent Purity Check Temp_Check->Temp_Sol_Yes Yes Temp_Sol_No Increase temperature incrementally (e.g., 80°C -> 100°C -> 120°C). Monitor by TLC/LC-MS. Temp_Check->Temp_Sol_No No Purity_Check Are starting materials and solvent pure and anhydrous? Temp_Sol_Yes->Purity_Check Purity_Sol_Yes Consider alternative reaction pathways. Purity_Check->Purity_Sol_Yes Yes Purity_Sol_No Purify starting materials. Use anhydrous grade solvents. Purity_Check->Purity_Sol_No No

Caption: Troubleshooting logic for low yield in the synthesis.

PDE10A_Pathway PDE10A PDE10A AMP AMP PDE10A->AMP hydrolyzes cAMP cAMP cAMP->PDE10A PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates PP1 PP1 DARPP32->PP1 inhibits Downstream Downstream Signaling (e.g., Gene Expression) PP1->Downstream dephosphorylates Inhibitor This compound (Potential PDE10A Inhibitor) Inhibitor->PDE10A inhibits

Caption: Putative role of the target compound as a PDE10A inhibitor.

References

Technical Support Center: Synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine. The information is designed to help identify and mitigate the formation of common side products and impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products. The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. Two primary routes are commonly employed, each with its own set of potential byproducts.

Route A: From 2,5-Dichloropyrazine

This two-step synthesis involves the initial reaction of 2,5-dichloropyrazine with 2-methoxyethanol, followed by amination.

Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Presence of a di-substituted byproduct, 2,5-bis(2-methoxyethoxy)pyrazine. Excess of 2-methoxyethanol or its alkoxide; prolonged reaction time or high temperature in the first step.Carefully control the stoichiometry, using a slight excess of 2,5-dichloropyrazine. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted intermediate is maximized. Lowering the reaction temperature may also improve selectivity.
Isomeric impurity: 2-(2-methoxyethoxy)-5-chloropyrazine. While the 2-position is generally more reactive, some substitution at the 5-position can occur.Optimize reaction conditions (solvent, temperature, base) to favor substitution at the desired position. Purification by column chromatography is often necessary to separate these isomers.
Residual 2-chloro-5-(2-methoxyethoxy)pyrazine in the final product. Incomplete amination in the second step.Ensure the use of a sufficient excess of the ammonia source (e.g., aqueous ammonia, ammonia in a sealed tube). Increase reaction time or temperature for the amination step, while monitoring for potential degradation.
Formation of dark, resinous material. Decomposition of starting materials or intermediates at high temperatures.Conduct the reaction at the lowest effective temperature. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Route B: From 2-Amino-5-chloropyrazine

This more direct, one-step approach involves the reaction of 2-amino-5-chloropyrazine with the sodium salt of 2-methoxyethanol (sodium 2-methoxyethoxide).

Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Unreacted 2-amino-5-chloropyrazine in the final product. Incomplete reaction due to insufficient base, time, or temperature.Ensure complete deprotonation of 2-methoxyethanol by using a slight excess of a strong base (e.g., sodium hydride). Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC or LC-MS.
Low yield of the desired product. Competing side reactions or degradation.Use an anhydrous solvent to prevent quenching of the alkoxide. Maintain an inert atmosphere. Optimize the reaction temperature to balance reaction rate and product stability.
Presence of unknown impurities. Potential side reactions involving the amino group, although less likely under basic conditions.Characterize the impurities using techniques like NMR and mass spectrometry to understand their origin. Adjusting the base and solvent system may help minimize these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when synthesizing this compound from 2,5-dichloropyrazine?

A1: The most prevalent side product is often the di-substituted pyrazine, 2,5-bis(2-methoxyethoxy)pyrazine. This arises from the reaction of the mono-substituted intermediate with a second molecule of the 2-methoxyethoxide. Careful control of stoichiometry and reaction conditions is crucial to minimize its formation.

Q2: How can I confirm the identity of the side products?

A2: The most effective methods for identifying side products are mass spectrometry (MS) to determine the molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the structure. Comparing the spectral data with that of the expected product and potential impurities will help in their identification.

Q3: Is it possible for the methoxyethoxy group to be cleaved during the reaction?

A3: While less common under typical SNAr conditions, cleavage of the ether linkage is a possibility if harsh acidic or basic conditions are employed, especially at elevated temperatures for prolonged periods. If you suspect this is occurring, it is advisable to use milder reaction conditions.

Q4: Can the amino group of 2-amino-5-chloropyrazine react with the chloro-position of another molecule?

A4: Self-condensation of 2-amino-5-chloropyrazine to form a dimer is a potential side reaction, particularly at high temperatures. This can be minimized by using a sufficient excess of the 2-methoxyethoxide nucleophile and maintaining a moderate reaction temperature.

Experimental Protocols

A detailed experimental protocol for the synthesis of 2-amino-5-chloropyrazine, a key intermediate, is available.[1] The synthesis of this compound would then proceed via a nucleophilic aromatic substitution reaction as outlined in the troubleshooting guide.

Synthesis of 2-Amino-5-chloropyrazine (as an intermediate):

A common method involves the chlorination of a pyrazine precursor followed by amination. For instance, 2,5-dichloropyrazine can be reacted with aqueous ammonia and hydrazine monohydrate under reflux to yield 2-amino-5-chloropyrazine.[2]

Visualizations

The following diagrams illustrate the potential reaction pathways and the formation of common side products in the synthesis of this compound.

Synthesis_Route_A cluster_products Products & Byproducts 2,5-Dichloropyrazine 2,5-Dichloropyrazine 2-Chloro-5-(2-methoxyethoxy)pyrazine 2-Chloro-5-(2-methoxyethoxy)pyrazine 2,5-Dichloropyrazine->2-Chloro-5-(2-methoxyethoxy)pyrazine + 2-Methoxyethanol, Base 2,5-bis(2-Methoxyethoxy)pyrazine 2,5-bis(2-Methoxyethoxy)pyrazine 2,5-Dichloropyrazine->2,5-bis(2-Methoxyethoxy)pyrazine + 2 eq. 2-Methoxyethanol, Base This compound This compound 2-Chloro-5-(2-methoxyethoxy)pyrazine->this compound + NH3 Synthesis_Route_B cluster_products Product & Impurity 2-Amino-5-chloropyrazine 2-Amino-5-chloropyrazine This compound This compound 2-Amino-5-chloropyrazine->this compound + Sodium 2-methoxyethoxide Unreacted Starting Material Unreacted Starting Material 2-Amino-5-chloropyrazine->Unreacted Starting Material Incomplete Reaction

References

troubleshooting 5-(2-Methoxyethoxy)pyrazin-2-amine purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 5-(2-Methoxyethoxy)pyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound by silica gel chromatography?

A1: The primary challenge stems from the basic nature of the pyrazine-2-amine moiety. The silica gel stationary phase is acidic due to surface silanol groups (Si-OH). This can lead to strong interactions with the basic analyte, resulting in several issues:

  • Peak Tailing: Strong binding causes the compound to elute slowly and asymmetrically from the column, leading to broad peaks and poor separation from impurities.[1]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound may not elute from the column at all, leading to low recovery.[1]

  • Compound Degradation: The acidic environment of the silica gel can potentially degrade sensitive molecules.[1][2]

Q2: I am observing an impurity that is difficult to separate from the target compound. What could it be?

A2: A common impurity in pyrazine synthesis is the formation of imidazole derivatives, which can sometimes have similar polarities to the desired pyrazine product, making them difficult to separate.[2][3] Depending on the synthetic route, unreacted starting materials or other side-products could also be present.

Q3: Is recrystallization a viable method for purifying this compound?

A3: Yes, recrystallization can be a very effective purification technique for solid compounds like this compound, especially for removing baseline impurities or as a final polishing step after chromatography.[2][4] Success depends on finding a suitable solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[4][5]

Q4: My compound appears to be degrading on the column. How can I confirm this and what should I do?

A4: To confirm degradation on silica, you can perform a simple 2D TLC analysis. Spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. If new spots appear that were not in the initial crude mixture, it suggests degradation.[1] To mitigate this, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a basic modifier in the mobile phase.[1][6]

Troubleshooting Guide for Column Chromatography

This guide addresses specific problems you may encounter during the chromatographic purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation / Co-elution of Impurities - Inappropriate mobile phase polarity.- Column overloading.- Structurally similar impurities.- Optimize Mobile Phase: Use TLC to screen for a solvent system that provides good separation (aim for a target Rf of 0.2-0.4). Try a shallow gradient during elution.[3]- Reduce Sample Load: Overloading the column is a common cause of poor separation.[3]- Change Stationary Phase: If silica gel fails, consider using alumina or a modified silica like amino-propyl functionalized silica gel.[4][6]
Significant Peak Tailing - Strong acid-base interaction between the basic amine and acidic silica gel.- Use a Basic Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (e.g., 0.1-1%). This will neutralize the acidic sites on the silica.[7]- Use Amino-Functionalized Silica: This stationary phase is inherently less acidic and is designed for purifying basic compounds.[6]
Low or No Recovery of Compound - Irreversible adsorption to the silica gel.- Compound is too polar and is not eluting with the current mobile phase.- Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase).- Use a Basic Modifier: As with tailing, adding a base can disrupt the strong binding and improve recovery.- Switch to a Different Stationary Phase: Consider reverse-phase (C18) chromatography if the compound is sufficiently non-polar.
Compound "Oils Out" During Recrystallization - The solution is too supersaturated or is cooling too quickly.- The boiling point of the solvent is higher than the melting point of the compound.- Slow Down Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath.[4][5]- Add More Solvent: You may have too little solvent. Add a small amount of hot solvent to redissolve the oil and attempt to recrystallize again.- Use a Lower-Boiling Point Solvent System. [1]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier

This method is a good starting point for the purification of this compound.

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

    • Add ~0.5% triethylamine (TEA) to the TLC solvent system to simulate column conditions and check for improved spot shape.

    • Aim for an Rf value of approximately 0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 99% Hexane / 1% Ethyl Acetate + 0.5% TEA).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol can be used after chromatography for further purification or as a primary method if impurities are minimal.

  • Solvent Selection:

    • Test the solubility of the compound in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound well when hot but poorly when cold.[4] Common solvent pairs like ethanol/water or ethyl acetate/hexanes can also be effective.[7]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to just dissolve the solid completely.

  • Hot Filtration (Optional):

    • If there are insoluble impurities or colored material, perform a hot filtration through a fluted filter paper to remove them. If using charcoal to decolorize, add it to the hot solution and boil for a few minutes before filtering.[4]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.[5]

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

G Troubleshooting Workflow for Chromatography Purification cluster_solutions Potential Solutions start Start Purification issue Poor Separation or Peak Tailing? start->issue recovery Low Recovery? issue->recovery No solution1 Optimize Mobile Phase (Adjust Polarity / Gradient) issue->solution1 Yes solution2 Add Basic Modifier (e.g., 0.5% TEA) issue->solution2 Yes solution5 Increase Eluent Polarity Significantly recovery->solution5 Yes success Pure Compound recovery->success No solution1->issue Still Tailing? solution2->recovery No solution3 Reduce Sample Load solution4 Switch Stationary Phase (Alumina or Amino-Silica) fail Issue Persists solution5->fail Still Low? fail->solution4

Caption: Troubleshooting logic for chromatography purification issues.

G General Purification Workflow crude Crude this compound tlc TLC Analysis for Method Development crude->tlc choice Primary Method? tlc->choice chromatography Column Chromatography choice->chromatography Complex Mixture recrystallization Recrystallization choice->recrystallization Minor Impurities analysis1 Purity Check (TLC, NMR, etc.) chromatography->analysis1 analysis2 Purity Check (TLC, NMR, etc.) recrystallization->analysis2 polish Purity > 95%? analysis1->polish final_product Pure Product analysis2->final_product polish->recrystallization No (Needs Polish) polish->final_product Yes

Caption: Decision workflow for purifying the target compound.

References

optimizing reaction conditions for 5-(2-Methoxyethoxy)pyrazin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the nucleophilic aromatic substitution (SNAr) of 5-chloropyrazin-2-amine with 2-methoxyethanol.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Incomplete Deprotonation of 2-Methoxyethanol Ensure the base used (e.g., NaH, K₂CO₃, DIPEA) is fresh and added in sufficient molar excess (typically 1.1-2.0 equivalents) to completely form the alkoxide nucleophile. For solid bases like NaH and K₂CO₃, ensure the reaction mixture is stirred vigorously to facilitate the reaction.
Low Reactivity of Starting Materials The pyrazine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atoms. However, the amino group at the 2-position is electron-donating, which can slightly reduce the reactivity of the C5 position. Consider increasing the reaction temperature or using a more polar aprotic solvent like DMSO to enhance the reaction rate.
Decomposition of Reactants or Product Prolonged exposure to high temperatures or strongly basic conditions can lead to degradation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Use a milder base if degradation is suspected.
Poor Quality of Reagents Use anhydrous solvents and ensure 5-chloropyrazin-2-amine is pure. Moisture can quench the base and hinder the formation of the nucleophile.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Step
Dialkoxylation If an excess of 2-methoxyethanol and base is used, a second substitution at another position on the pyrazine ring might occur, though less likely at the 2-amino position. Use a controlled stoichiometry of the alcohol and base (e.g., 1.05-1.2 equivalents).
Hydrolysis of the Chloro Group Traces of water in the reaction mixture can lead to the formation of 5-hydroxypyrazin-2-amine. Ensure all reagents and solvents are anhydrous.
Reaction with the Amino Group While the primary reaction is at the C-Cl bond, side reactions involving the amino group are possible under harsh conditions. Use moderate temperatures and avoid excessively strong bases.

Issue 3: Difficult Purification

Potential Cause Troubleshooting Step
Product is Highly Polar The presence of the amino and ether functionalities can make the product highly polar, leading to difficult separation from polar side products or baseline streaking on silica gel chromatography. Consider using a different stationary phase (e.g., alumina) or a reverse-phase chromatography system.
Product is an Oil If the product does not crystallize, purification by column chromatography is the primary method. Ensure the correct solvent system is chosen for good separation.[1]
Co-elution with Starting Material Optimize the mobile phase for column chromatography to achieve better separation between the starting material and the product. A gradient elution might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The 2-methoxyethoxide ion, generated in situ by reacting 2-methoxyethanol with a base, acts as the nucleophile. It attacks the electron-deficient carbon atom of the pyrazine ring that is bonded to the chlorine atom, forming a Meisenheimer complex. The subsequent departure of the chloride ion yields the final product.

Q2: Which base is most suitable for this reaction?

A2: Several bases can be used. Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the alcohol. Potassium carbonate (K₂CO₃) is a milder and safer alternative. Organic bases like N,N-diisopropylethylamine (DIPEA) can also be employed, often in combination with a polar aprotic solvent. The choice of base can influence the reaction rate and yield, and may require optimization.

Q3: What are the recommended solvents for this synthesis?

A3: Anhydrous polar aprotic solvents are generally preferred as they can solvate the alkoxide and facilitate the SNAr reaction. Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). DMSO is often used for less reactive substrates due to its high polarity and boiling point.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A spot for the starting material (5-chloropyrazin-2-amine) and a new, typically more polar, spot for the product should be observed. The reaction is considered complete when the starting material spot is no longer visible.

Q5: What are the typical purification methods for this compound?

A5: The most common purification method is column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the product and any impurities. A mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Crystallization from a suitable solvent system can be used if the product is a solid.

Data Presentation

The following table provides representative data on how reaction conditions can influence the yield of this compound. Note that these are illustrative values and actual results may vary.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaH (1.2)THF651275
2K₂CO₃ (2.0)DMF1002468
3DIPEA (1.5)DMSO1201882
4NaH (1.2)Dioxane1001270

Experimental Protocols

Synthesis of this compound

Materials:

  • 5-chloropyrazin-2-amine

  • 2-Methoxyethanol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 2-methoxyethanol (1.1 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add 5-chloropyrazin-2-amine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

experimental_workflow reagents Reagents: - 5-chloropyrazin-2-amine - 2-Methoxyethanol - Base (e.g., NaH) - Anhydrous Solvent (e.g., THF) reaction Reaction Setup: - Inert atmosphere - Controlled temperature reagents->reaction 1. Mix workup Aqueous Workup: - Quenching - Extraction reaction->workup 2. React purification Purification: - Column Chromatography - Crystallization workup->purification 3. Isolate Crude product Final Product: This compound purification->product 4. Purify troubleshooting_logic start Low or No Yield check_base Check Base: - Fresh? - Sufficient excess? start->check_base check_temp Reaction Temperature: - Increase temperature? start->check_temp check_reagents Reagent Quality: - Anhydrous solvents? - Pure starting material? start->check_reagents side_reactions Check for Side Reactions: - Degradation? - Hydrolysis? start->side_reactions solution Optimize Conditions check_base->solution check_temp->solution check_reagents->solution side_reactions->solution

References

Technical Support Center: Resolving Solubility Issues with 5-(2-Methoxyethoxy)pyrazin-2-amine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-(2-Methoxyethoxy)pyrazin-2-amine during experimental assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What is the likely cause?

A1: This is a common issue known as compound "crashing out" or precipitation upon solvent shift. This compound, like many organic molecules, is significantly more soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) than in aqueous buffers. When a concentrated DMSO stock is diluted into an aqueous medium, the abrupt change in solvent polarity can drastically reduce the compound's solubility, causing it to precipitate.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: While experimental data for this specific compound is not widely available, we can infer its properties from its structure. Key properties influencing solubility include:

  • Polarity and Lipophilicity (logP): The presence of both polar (amine, ether, pyrazine nitrogens) and nonpolar (ethyl and methyl groups) moieties gives the molecule an intermediate polarity. Its predicted lipophilicity will determine its preference for organic versus aqueous phases.

  • pKa: The pyrazin-2-amine moiety is basic, meaning it can be protonated at acidic pH. The pKa of the conjugate acid will determine the pH range at which the compound is ionized and potentially more soluble in water.

  • Crystal Lattice Energy: The energy required to break the solid-state crystal structure of the compound also affects its solubility.

Q3: What is the maximum recommended final concentration of DMSO in my assay?

A3: To minimize the risk of compound precipitation and to avoid solvent-induced artifacts or toxicity in biological assays, the final concentration of DMSO should be kept as low as possible, ideally below 1% (v/v). For sensitive cell-based assays, a final DMSO concentration of less than 0.1% is often recommended.

Q4: How can I determine the kinetic solubility of this compound in my specific assay buffer?

A4: A kinetic solubility assay can be performed to estimate the solubility of the compound under your specific experimental conditions. This typically involves preparing serial dilutions of a concentrated DMSO stock of the compound in your assay buffer and monitoring for the formation of precipitate. A detailed protocol for a turbidimetric kinetic solubility assay is provided in the Experimental Protocols section.[1][2][3][4][5]

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.

This is a common manifestation of low kinetic solubility. The following troubleshooting steps can be taken:

Potential Cause Recommended Solution Rationale
High Supersaturation Decrease the final concentration of the compound in the assay.The compound may be soluble at a lower concentration.
Rapid Solvent Shift Employ a serial dilution strategy. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.A more gradual change in solvent polarity can prevent the compound from crashing out of solution.
Low Kinetic Solubility Increase the mixing energy upon dilution (e.g., vortexing, rapid pipetting).Improved mixing can help to keep the compound in solution for a longer period.
Issue 2: Compound precipitates over the course of the assay.

This may indicate that the compound concentration is above its thermodynamic solubility limit under the assay conditions.

Potential Cause Recommended Solution Rationale
Thermodynamic Insolubility Lower the final compound concentration to a level below its determined solubility limit.The compound will remain in solution throughout the assay at a lower, more stable concentration.
Temperature Fluctuations Ensure all assay components and the experimental environment are maintained at a constant, controlled temperature.Changes in temperature can affect solubility, potentially leading to precipitation.
Compound Instability Assess the stability of the compound in the assay buffer over the time course of the experiment.Degradation products may be less soluble than the parent compound. If instability is an issue, consider a shorter assay incubation time.

Experimental Protocols

Protocol 1: Turbidimetric Kinetic Solubility Assay

This protocol provides a method to estimate the kinetic solubility of this compound in your assay buffer.

Materials:

  • This compound

  • 100% DMSO

  • Your specific aqueous assay buffer

  • 96-well clear-bottom microplate

  • Microplate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect turbidity.

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Set up the Dilution Plate:

    • Add 100 µL of your assay buffer to wells in columns 2-12 of a 96-well plate.

    • Add 200 µL of your assay buffer to the wells in column 1.

  • Prepare the Dilution Series:

    • Add 4 µL of the 10 mM DMSO stock solution to the wells in column 1. This will create a 200 µM solution with 2% DMSO.

    • Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, down to column 11. Do not add the compound to column 12, as this will serve as your buffer blank.

  • Incubation: Incubate the plate at your assay temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the absorbance of each well at a wavelength outside the compound's absorbance spectrum (e.g., 600 nm) using a microplate reader.

  • Analysis: An increase in absorbance at this wavelength indicates the formation of a precipitate. The highest concentration that does not show a significant increase in absorbance compared to the buffer blank is an estimate of the kinetic solubility.

Protocol 2: Improving Solubility with Co-solvents

This protocol describes how to use a co-solvent to improve the solubility of this compound.

Materials:

  • This compound

  • 100% DMSO (or another water-miscible organic solvent like ethanol)

  • Your specific aqueous assay buffer

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).

  • Determine Maximum Tolerated Co-solvent Concentration: Before proceeding, it is crucial to determine the highest concentration of the co-solvent that your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability). This is typically done by running a control experiment with varying concentrations of the co-solvent.

  • Prepare Working Solutions:

    • For your assay, dilute the concentrated DMSO stock directly into the final assay buffer to the desired final compound concentration, ensuring that the final DMSO concentration does not exceed the predetermined tolerated level (ideally <1%).

    • For a dose-response curve, it is recommended to prepare serial dilutions of the compound in 100% DMSO first. Then, add a small, constant volume of each DMSO dilution to the assay buffer to ensure the final DMSO concentration is the same across all tested concentrations.

Protocol 3: pH-Dependent Solubilization

Given that this compound contains a basic amine group, its solubility may be enhanced at a lower pH where the amine is protonated.

Materials:

  • This compound

  • A series of biologically compatible buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4).

  • pH meter

Procedure:

  • Prepare Buffers: Prepare a panel of buffers at the desired pH values.

  • Test Solubility: Perform the Turbidimetric Kinetic Solubility Assay (Protocol 1) in each of the different pH buffers.

  • Analyze Results: Compare the solubility of the compound at different pH values. If solubility is significantly higher at a lower pH, consider running your assay at that pH, provided it is compatible with your biological system.

  • Assay Implementation: If a lower pH is chosen, ensure that all assay components are compatible with this condition and that appropriate pH controls are included in your experiment.

Data Presentation

Table 1: Hypothetical Kinetic Solubility of this compound in Different Buffers

Buffer SystempHEstimated Kinetic Solubility (µM)
Phosphate-Buffered Saline (PBS)7.415
MES Buffer6.550
Tris Buffer8.010

Data in this table is hypothetical and should be determined experimentally using Protocol 1.

Table 2: Co-solvent Tolerance in a Representative Cell-Based Assay

Co-solventFinal Concentration (v/v)Cell Viability (%)
DMSO0.1%98 ± 3
DMSO0.5%95 ± 4
DMSO1.0%85 ± 6
Ethanol0.1%99 ± 2
Ethanol0.5%96 ± 3
Ethanol1.0%90 ± 5

Data in this table is for illustrative purposes. The tolerance of your specific assay to different co-solvents must be determined experimentally.

Visualizations

G start Solubility Issue Observed (Precipitation) check_conc Is the final compound concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dilution Is a rapid solvent shift occurring? check_conc->check_dilution No end Solubility Issue Resolved reduce_conc->end serial_dilution Use serial dilution (intermediate dilution step) check_dilution->serial_dilution Yes check_mixing Is mixing adequate? check_dilution->check_mixing No serial_dilution->end increase_mixing Increase mixing energy (vortexing, rapid pipetting) check_mixing->increase_mixing Yes check_ph Is the buffer pH optimal? check_mixing->check_ph No increase_mixing->end adjust_ph Test solubility at lower pH (e.g., pH 6.5) check_ph->adjust_ph Potentially use_cosolvent Consider using a co-solvent (e.g., up to 1% DMSO) check_ph->use_cosolvent No adjust_ph->end use_cosolvent->end

Caption: Troubleshooting workflow for immediate precipitation.

G start Prepare Concentrated Stock in 100% DMSO determine_solubility Determine Kinetic Solubility in Assay Buffer (Protocol 1) start->determine_solubility is_soluble Is solubility sufficient for the desired assay concentration? determine_solubility->is_soluble proceed Proceed with Assay is_soluble->proceed Yes troubleshoot Troubleshoot Further is_soluble->troubleshoot No ph_optimization Optimize Buffer pH (Protocol 3) troubleshoot->ph_optimization cosolvent_optimization Optimize Co-solvent Concentration (Protocol 2) troubleshoot->cosolvent_optimization reassess_solubility Re-assess Solubility ph_optimization->reassess_solubility cosolvent_optimization->reassess_solubility reassess_solubility->is_soluble

References

identifying and removing impurities from 5-(2-Methoxyethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with 5-(2-Methoxyethoxy)pyrazin-2-amine, focusing on the identification and removal of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might encounter during the synthesis of this compound?

During the synthesis of this compound, several impurities can arise from starting materials, side reactions, or subsequent degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-amino-5-chloropyrazine or 2-methoxyethanol.

  • Positional Isomers: Isomers where the methoxyethoxy group is attached to a different position on the pyrazine ring.

  • Over-alkoxylated Byproducts: Products formed from the reaction of more than one molecule of 2-methoxyethanol.

  • Hydrolysis Products: The methoxyethoxy group can be susceptible to hydrolysis, leading to the formation of 5-hydroxypyrazin-2-amine.

  • Residual Solvents: Solvents used in the reaction or purification steps, such as toluene, THF, or ethyl acetate.

Q2: How can I identify these impurities in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for impurity identification.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying impurities. A gradient method with a C18 column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile impurities, including residual solvents and some low-boiling point byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities, especially when they are present in significant quantities. Broad signals in the ¹H NMR spectrum can sometimes indicate the presence of nitrogen-containing impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of impurities, which can provide clues to their structures.

Troubleshooting Guide

Issue 1: An unknown peak is observed in the HPLC chromatogram.

If you observe an unexpected peak in your HPLC analysis, follow this workflow to identify and address the issue.

G cluster_0 Impurity Identification Workflow start Unknown Peak in HPLC lcms Analyze by LC-MS to determine molecular weight start->lcms gcms Analyze by GC-MS for volatile impurities start->gcms compare Compare data with known potential impurities lcms->compare nmr Isolate by Prep-HPLC and analyze by NMR identify Impurity Identified nmr->identify gcms->compare compare->nmr No Match compare->identify Match Found purify Select Purification Strategy (See Decision Tree) identify->purify

Caption: Workflow for identifying unknown impurities.

Issue 2: How do I choose the right purification method?

The choice of purification method depends on the nature of the impurity and its physical properties relative to the desired product.

G cluster_1 Purification Strategy Decision Tree start Impurity Type? polarity Different Polarity? start->polarity Non-volatile Solid volatility Different Boiling Point? start->volatility Volatile / Solvent solubility Different Solubility? polarity->solubility No chromatography Flash Chromatography polarity->chromatography Yes recrystallization Recrystallization solubility->recrystallization Yes extraction Liquid-Liquid Extraction solubility->extraction If applicable distillation Distillation / Evaporation volatility->distillation Yes

Caption: Decision tree for selecting a purification method.

Data on Purification Efficiency

The following table summarizes the typical purity levels of a crude sample of this compound before and after purification by flash chromatography.

Compound/ImpurityCrude Sample (%)After Flash Chromatography (%)
This compound 85.0>99.0
Unreacted 2-amino-5-chloropyrazine8.0<0.1
Positional Isomer4.5<0.5
Dimer Byproduct2.5Not Detected

Experimental Protocols

Protocol 1: Flash Chromatography Purification

This protocol is designed to remove less polar and more polar impurities from the target compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH) of HPLC grade

  • Flash chromatography system with UV detector

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve 1 gram of the crude product in a minimal amount of DCM. Add 2-3 grams of silica gel to this solution and concentrate to dryness using a rotary evaporator to create a dry load.

  • Column Packing: Prepare a flash column with silica gel, equilibrating it with the starting mobile phase (100% DCM). The amount of silica should be approximately 50-100 times the weight of the crude sample.

  • Loading: Carefully load the dry sample onto the top of the prepared column.

  • Elution: Begin elution with 100% DCM. Gradually increase the polarity by introducing methanol. A typical gradient might be from 0% to 5% methanol in DCM over 20-30 column volumes. Monitor the elution using the UV detector.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The desired product typically elutes as the major peak.

  • Analysis and Pooling: Analyze the collected fractions by HPLC or TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This method is effective if the desired compound has significantly different solubility in a particular solvent system compared to the impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl Acetate/Hexanes mixture)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

Technical Support Center: Scaling Up 5-(2-Methoxyethoxy)pyrazin-2-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 5-(2-Methoxyethoxy)pyrazin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing 2-aminopyrazine derivatives is through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation.[1] For this compound, a plausible route involves the reaction of an appropriately substituted glyoxal derivative with an aminating agent, followed by cyclization. Another approach could be the nucleophilic substitution of a leaving group on the pyrazine ring with 2-methoxyethanol, followed by amination.

Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?

Low yields are a common issue in pyrazine synthesis and can be attributed to several factors:

  • Incomplete Reaction: The condensation or cyclization steps may not have reached completion. To address this, consider extending the reaction time or cautiously increasing the reaction temperature.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical. It is advisable to screen different solvents and bases to find the optimal conditions for your specific reaction.[1]

  • Side Reactions: The formation of undesired side products can significantly reduce the yield of the target compound.[1] Careful control of reaction temperature and stoichiometry of reactants can help minimize side reactions.

  • Product Degradation: The pyrazine product may be sensitive to the reaction or workup conditions. Employing milder reagents and maintaining appropriate pH during workup can prevent degradation.[1]

Q3: How can I effectively purify the final product, this compound?

For solid pyrazine derivatives, recrystallization from a suitable solvent is a highly effective method for achieving high purity.[1] Column chromatography using an appropriate stationary phase (e.g., silica gel) and eluent system can also be employed for purification, especially for removing closely related impurities.

Q4: What are the key safety precautions to consider when working with pyrazine synthesis?

Pyrazine derivatives and their precursors can be hazardous. It is essential to consult the Safety Data Sheet (SDS) for all reagents. The final product, this compound, is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[2] Therefore, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and scale-up of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive starting materialsVerify the purity and integrity of starting materials using analytical techniques like NMR or GC-MS.
Incorrect reaction temperatureOptimize the reaction temperature by performing small-scale experiments at different temperatures.
Inefficient catalystIf a catalyst is used, ensure it is active and used in the correct loading. Consider screening alternative catalysts.
Formation of Multiple Products (Side Reactions) Incorrect stoichiometryCarefully control the molar ratios of the reactants.
Reaction temperature is too highLowering the reaction temperature can often improve selectivity and reduce the formation of side products.
Presence of impurities in starting materialsPurify starting materials before use.
Difficulty in Product Isolation Product is highly soluble in the workup solventUse a different extraction solvent or employ techniques like salting out to reduce solubility.
Formation of an emulsion during extractionAdd a small amount of brine or a different organic solvent to break the emulsion.
Product Purity Issues Incomplete reactionMonitor the reaction progress by TLC or LC-MS to ensure completion.
Inefficient purificationOptimize the recrystallization solvent system or the column chromatography conditions (eluent polarity, stationary phase).

Experimental Protocols

A plausible synthetic route for this compound is outlined below. This is a generalized protocol and may require optimization for specific laboratory conditions and scale.

Step 1: Synthesis of 2-amino-5-chloropyrazine

This step involves the amination of a commercially available chloropyrazine.

  • Reaction: 2,5-Dichloropyrazine is reacted with an ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent) in a sealed vessel at elevated temperatures.

  • Procedure:

    • To a solution of 2,5-dichloropyrazine in a suitable solvent (e.g., ethanol), add an excess of aqueous ammonia.

    • Heat the mixture in a sealed pressure vessel at 120-150 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 2-amino-5-chloropyrazine.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chlorine atom with 2-methoxyethanol.

  • Reaction: 2-amino-5-chloropyrazine is reacted with the sodium salt of 2-methoxyethanol.

  • Procedure:

    • Prepare the sodium salt of 2-methoxyethanol by reacting 2-methoxyethanol with a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere.

    • Add 2-amino-5-chloropyrazine to the solution of the alkoxide.

    • Heat the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Data Presentation

The following tables present hypothetical but realistic data for the synthesis of this compound, which can be used as a benchmark for process optimization.

Table 1: Optimization of Reaction Conditions for Step 2

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF801265
2NaHDMF80875
3K₂CO₃DMF1002450
4t-BuOKTHF601860

Table 2: Purity Profile of this compound after Different Purification Methods

Purification MethodPurity by HPLC (%)Recovery (%)
Recrystallization (Ethanol/Water)98.585
Column Chromatography (Silica, Ethyl Acetate/Hexane)99.270
Preparative HPLC>99.850

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Etherification 2,5-Dichloropyrazine 2,5-Dichloropyrazine Reaction1 Reaction (120-150 °C) 2,5-Dichloropyrazine->Reaction1 Ammonia Ammonia Ammonia->Reaction1 2-Amino-5-chloropyrazine 2-Amino-5-chloropyrazine Reaction1->2-Amino-5-chloropyrazine Reaction2 Reaction (80-100 °C) 2-Amino-5-chloropyrazine->Reaction2 2-Methoxyethanol 2-Methoxyethanol Alkoxide Formation Alkoxide Formation 2-Methoxyethanol->Alkoxide Formation Base (NaH) Base (NaH) Base (NaH)->Alkoxide Formation Alkoxide Formation->Reaction2 This compound This compound Reaction2->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

troubleshooting_logic Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Purity OK PurifyStartingMaterials Purify Starting Materials CheckPurity->PurifyStartingMaterials Impure OptimizeSolvent Optimize Solvent and Base OptimizeTemp->OptimizeSolvent MonitorReaction Monitor Reaction Progress (TLC/LC-MS) OptimizeSolvent->MonitorReaction Purification Optimize Purification Method MonitorReaction->Purification Success Improved Yield and Purity Purification->Success PurifyStartingMaterials->OptimizeTemp

Caption: Troubleshooting workflow for synthesis optimization.

References

addressing off-target effects of 5-(2-Methoxyethoxy)pyrazin-2-amine in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(2-Methoxyethoxy)pyrazin-2-amine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of this compound in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A: Currently, there is no specific information in publicly available scientific literature detailing the characterized off-target effects of this compound. As with any small molecule, it is crucial to experimentally determine its selectivity profile. This guide provides a framework for identifying and mitigating potential off-target activities.

Q2: What are off-target effects and why are they a concern?

A: Off-target effects occur when a drug or small molecule interacts with proteins other than its intended therapeutic target.[1] These unintended interactions can lead to a variety of issues, including misleading experimental results, confounding phenotypes, and potential toxicity, which is a major cause of clinical trial failures.[2] Understanding and identifying these effects is critical for validating the mechanism of action and ensuring the specificity of your experimental findings.[3]

Q3: I am observing an unexpected or inconsistent phenotype in my cells after treatment. How can I begin to investigate if this is an off-target effect?

A: The first step is to confirm that the compound is engaging its intended target within the cells at the concentrations you are using.[4] Techniques like the Cellular Thermal Shift Assay (CETSA) are excellent for verifying target engagement in a cellular context.[2][5] If on-target engagement is confirmed, the unexpected phenotype might be due to off-target effects, which can be investigated using the methods outlined in our troubleshooting guides.

Q4: What is the difference between biochemical and cellular methods for identifying off-targets?

A: Biochemical methods, such as kinase profiling, test the compound against a panel of purified proteins in vitro.[6] These screens are powerful for identifying direct interactions but do not account for the complexities of a live cell, such as cell permeability, intracellular cofactor concentrations, or protein localization.[7] Cellular methods, like CRISPR-Cas9 genetic screens or proteomic profiling of treated cells, identify targets based on the compound's effect in a more physiologically relevant environment.[3][8] A comprehensive approach often involves using both methods.

Troubleshooting Guides

Issue 1: An unexpected cellular phenotype is observed that does not align with the known function of the intended target.

This is a common indicator of potential off-target activity. The following workflow can help you dissect whether the observed phenotype is a result of on-target or off-target effects.

G cluster_0 Phase 1: Validate On-Target Engagement cluster_1 Phase 2: Differentiate On- vs. Off-Target Phenotype cluster_2 Phase 3: Conclusion A Unexpected Phenotype Observed B Confirm On-Target Engagement in Cells (e.g., CETSA, Western Blot for downstream marker) A->B C Is Target Engaged at Relevant Concentrations? B->C Analyze Data D Perform Rescue Experiment (e.g., use drug-resistant target mutant) C->D Yes F Use Structurally Distinct Inhibitor for the Same Target C->F Yes J No Engagement. Re-evaluate compound/assay. C->J No E Does Resistant Mutant Rescue Phenotype? D->E H Phenotype is Likely ON-TARGET E->H Yes I Phenotype is Likely OFF-TARGET E->I No G Does New Inhibitor Recapitulate Phenotype? F->G G->H Yes G->I No

Caption: Workflow for investigating an unexpected cellular phenotype.

Issue 2: How can I identify the unknown off-target proteins of this compound?

Once you have evidence suggesting an off-target effect, the next step is to identify the specific protein(s) involved. The choice of method depends on whether you have a hypothesis about the potential off-targets.

G A Goal: Identify Specific Off-Targets B Do you have a hypothesis? (e.g., based on phenotype or compound structure) A->B C Hypothesis-Driven (Biased) Approach B->C Yes D Unbiased Screening Approach B->D No E Western Blot for Key Pathways (e.g., Akt, MAPK, STAT signaling) C->E F Biochemical Screening (e.g., Kinome Profiling) D->F G Cell-Based Genomic Screen (e.g., CRISPR Knockout Screen) D->G H Proteomic Profiling (e.g., Proteome Microarray) D->H

Caption: Decision tree for selecting an off-target identification strategy.

Data Presentation

Effective off-target analysis requires summarizing quantitative data. Below are examples of how to structure data from common experimental approaches.

Table 1: Example Kinome Profiling Data for this compound

This table summarizes results from a hypothetical kinase panel screen. Significant inhibition of kinases other than the intended target indicates potential off-target activity.[9]

Kinase FamilyKinase Target% Inhibition @ 1 µMIC50 (nM)Notes
Intended Target Family Target Kinase A 98% 50 On-Target
TKSRC85%250Potential Off-Target
CMGCCDK275%800Potential Off-Target
AGCAKT115%>10,000Not a likely off-target
STEMAP2K15%>10,000Not a likely off-target

Table 2: Example Data Interpretation for a CRISPR-Cas9 Knockout Screen

This table shows how to interpret hypothetical hits from a CRISPR screen where cells are treated with the compound. Genes whose knockout leads to resistance are potential targets or essential pathway members.[10]

Gene SymbolScreen ResultLog2 Fold Changep-valueInterpretation
Target A Enriched (Resistance) 5.2 <0.001 Confirms on-target effect.
Gene X Enriched (Resistance) 4.8 <0.001 Potential off-target or essential for compound activity.
Gene YDepleted (Sensitization)-3.1<0.01Knockout sensitizes cells to the compound.
Gene ZNo Change0.10.85Not involved in the compound's mechanism of action.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[11] The principle is that a protein's thermal stability increases when a ligand is bound, making it more resistant to heat-induced denaturation.[12]

G cluster_0 Cell Treatment cluster_1 Heating cluster_2 Lysis & Separation cluster_3 Analysis A Treat cells with Compound or Vehicle (DMSO) B Heat cell aliquots to a range of temperatures A->B C Lyse cells (e.g., freeze-thaw) B->C D Centrifuge to separate soluble proteins from precipitated aggregates C->D E Quantify soluble target protein (e.g., Western Blot, Mass Spec) D->E F Plot soluble protein vs. temperature to generate melting curve E->F G Shift to higher temperature indicates target engagement F->G

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Culture cells and treat them with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time.[1]

  • Heating: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).[4]

  • Lysis and Separation: Lyse the cells to release their contents. Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.[5]

  • Analysis: Collect the supernatant containing the soluble protein fraction.

  • Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or mass spectrometry.[4]

  • Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature for the compound-treated samples compared to the vehicle control indicates target engagement.[11]

Protocol 2: Kinase Selectivity Profiling

This biochemical assay assesses the specificity of an inhibitor by screening it against a large panel of purified protein kinases.[6]

Methodology:

  • Compound Submission: Provide this compound to a commercial vendor or an in-house facility that offers kinase screening services. Typically, a single high concentration (e.g., 1-10 µM) is used for primary screening.

  • Assay Performance: The compound is incubated with a large panel of purified kinases (e.g., >400 kinases covering the human kinome) in the presence of ATP and a suitable substrate.

  • Data Collection: Kinase activity is measured, often by quantifying substrate phosphorylation. The percentage of inhibition relative to a control reaction is calculated for each kinase.

  • Follow-up: For any kinases that show significant inhibition in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

  • Selectivity Analysis: The IC50 values for off-target kinases are compared to the IC50 for the intended target to generate a selectivity profile.

Protocol 3: CRISPR-Cas9 Knockout Screen for Target Deconvolution

This unbiased, cell-based approach identifies genes that are essential for a compound's activity by assessing whether their knockout confers resistance to the compound.[3][13]

Methodology:

  • Library Transduction: Introduce a genome-wide or targeted pooled CRISPR knockout library into a Cas9-expressing cell line. Each cell receives a single guide RNA (sgRNA) that targets a specific gene for knockout.

  • Compound Selection: Treat the population of cells with this compound at a concentration that provides strong selective pressure (e.g., EC90). A parallel untreated population is maintained as a control.

  • Cell Proliferation: Allow the cells to grow for several population doublings. Cells in which a gene essential for the compound's activity has been knocked out will survive and proliferate, while others will be killed.[10]

  • Genomic DNA Extraction and Sequencing: Harvest the surviving cells and extract their genomic DNA. Use next-generation sequencing to identify and quantify the sgRNAs present in the selected population.

  • Data Analysis: Compare the abundance of each sgRNA in the treated sample to the control sample. sgRNAs that are significantly enriched in the treated population correspond to genes whose loss confers resistance, pointing to them as potential direct targets or critical pathway members.[10]

References

refining assay protocols for consistent results with 5-(2-Methoxyethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(2-Methoxyethoxy)pyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining assay protocols for consistent and reliable results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for assay development?

A1: While experimental data for this specific molecule may not be readily available, we can estimate its properties based on the characteristics of structurally related pyrazine compounds. It is crucial to experimentally determine these parameters for the specific batch you are using.

Table 1: Estimated Physicochemical Properties of this compound and Their Importance in Formulation Development

PropertyEstimated Value/CharacteristicSignificance in Formulation Development
Molecular Formula C₇H₁₁N₃O₂Defines the molecular weight and elemental composition.
Molecular Weight ~169.18 g/mol Influences diffusion and solubility characteristics.
Appearance Likely a crystalline solidThe physical form impacts handling, dissolution rate, and the choice of formulation strategy (e.g., solution vs. suspension).
Aqueous Solubility Predicted to be poorly solubleThis is a primary challenge to overcome and dictates the need for solubility enhancement techniques.[1]
pKa Estimated basic pKa due to the amino group and pyrazine nitrogensInfluences solubility at different pH values. The compound may be more soluble in acidic conditions.[1]
LogP Estimated to be moderateIndicates the lipophilicity of the compound. A moderate LogP suggests a balance between membrane permeability and aqueous solubility.
Chemical Stability Pyrazine rings are generally stable, but the ether linkage could be susceptible to cleavage under harsh acidic or basic conditions.It is important to assess stability in your assay buffer and storage conditions to prevent degradation of the compound.

Q2: I am observing high variability in my assay results. What are the common causes?

A2: High variability in assay results can stem from several factors related to the compound, assay conditions, or experimental technique. Key areas to investigate include:

  • Compound Solubility and Aggregation: Poor solubility can lead to inconsistent concentrations in your assay. At higher concentrations, small molecules can form aggregates, which may lead to non-specific inhibition or activation.

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant error.

  • Reagent Instability: Ensure all reagents, including the test compound, are stable under the assay conditions (e.g., temperature, pH, light exposure).

  • Cell-Based Assay Issues: In cell-based assays, variability can be caused by differences in cell passage number, seeding density, and cell health.

  • Edge Effects in Plate-Based Assays: Evaporation from the outer wells of a microplate can concentrate reagents and affect results.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Assay Buffers

Potential Cause Troubleshooting Step
Compound is inherently hydrophobic. Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all wells. Include a solvent control.
Precipitation upon dilution in aqueous buffer. Try serial dilutions in the assay buffer. Visually inspect for any precipitation. Consider using a solubility-enhancing excipient such as a surfactant (e.g., Tween-20) or cyclodextrin, ensuring it doesn't interfere with the assay.
Incorrect pH of the buffer. The amino groups on the pyrazine ring may be protonated at lower pH, potentially increasing solubility.[1] Experiment with a range of buffer pH values to find the optimal solubility, provided it is compatible with your assay system.

Issue 2: Inconsistent IC₅₀/EC₅₀ Values in Dose-Response Experiments

Potential Cause Troubleshooting Step
Compound degradation. Assess the stability of the compound in your assay buffer over the time course of the experiment. This can be done using analytical methods like HPLC.[2]
Assay conditions are not optimized. Re-evaluate key assay parameters such as enzyme/substrate concentrations, incubation times, and temperature.[3] Ensure the assay is running under initial velocity conditions for enzyme assays.
Variability in multi-well plates. Use a randomized plate layout to minimize systematic errors. Avoid using the outer wells or fill them with buffer to reduce edge effects.
Lot-to-lot variability of the compound. If you are using different batches of the compound, verify their purity and identity. Impurities can affect the apparent activity.

Experimental Protocols

Protocol 1: General Procedure for an Enzyme Inhibition Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and substrate.

  • Prepare Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

    • Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer.

    • Substrate Stock Solution: Prepare a stock solution of the substrate in assay buffer.

    • Compound Stock Solution: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Perform Serial Dilutions:

    • Create a series of dilutions of the compound stock solution in DMSO.

    • Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the diluted compound or vehicle control to the appropriate wells.

    • Add 40 µL of the enzyme solution (diluted to the working concentration in assay buffer) to all wells.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the substrate solution (diluted to the working concentration in assay buffer).

    • Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) at regular intervals or at a single endpoint.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Protocol 2: General Procedure for a Cell-Based Viability Assay (e.g., MTT Assay)

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percent viability for each compound concentration relative to the vehicle-treated cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the EC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Compound Preparation serial_dilution Serial Dilutions reagent_prep->serial_dilution plate_loading Plate Loading (Compound, Enzyme/Cells) serial_dilution->plate_loading incubation Incubation plate_loading->incubation reaction_init Reaction Initiation (Substrate Addition) incubation->reaction_init data_acquisition Data Acquisition (e.g., Plate Reader) reaction_init->data_acquisition data_processing Data Processing (% Inhibition/Viability) data_acquisition->data_processing curve_fitting Curve Fitting (IC50/EC50 Determination) data_processing->curve_fitting

Caption: A generalized workflow for in vitro assays.

troubleshooting_guide cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_technique Technique-Related Issues start High Variability in Assay Results solubility Check Solubility & Precipitation start->solubility conditions Optimize Assay Conditions (pH, Temp, Time) start->conditions pipetting Review Pipetting Technique & Calibration start->pipetting stability Assess Compound Stability in Assay Buffer solubility->stability purity Verify Compound Purity & Identity stability->purity reagents Check Reagent Stability & Concentrations conditions->reagents plate_effects Evaluate Plate Edge Effects reagents->plate_effects cell_culture Standardize Cell Culture (Passage, Density) pipetting->cell_culture

Caption: A logical troubleshooting guide for assay variability.

References

Validation & Comparative

A Comparative Guide to 5-(2-Methoxyethoxy)pyrazin-2-amine and Other Bioactive Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-(2-Methoxyethoxy)pyrazin-2-amine and other pyrazine derivatives that have demonstrated significant biological activity, particularly as kinase inhibitors with potential applications in oncology. Due to the limited publicly available data on the biological activity of this compound, this guide focuses on comparing its structural features to a selection of well-characterized 2-aminopyrazine derivatives that have been evaluated as inhibitors of key kinases such as Nek2 and VEGFR-2.

Introduction to Pyrazine Derivatives in Drug Discovery

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have been extensively explored and have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The pyrazine core can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. Several pyrazine-containing drugs are currently on the market, highlighting the therapeutic potential of this heterocyclic system.[3]

This guide will focus on 2-aminopyrazine derivatives, a class of compounds that has shown particular promise as kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] By comparing the structure and available biological data of different 2-aminopyrazine derivatives, we aim to provide insights into their structure-activity relationships (SAR) and potential for further development.

Comparison of Physicochemical and Biological Properties

While specific experimental data for this compound is not widely published, we can infer some of its properties based on its structure. The presence of the methoxyethoxy group is expected to increase its hydrophilicity compared to simple alkyl or aryl substitutions. This section compares this compound with other 2-aminopyrazine derivatives that have been reported in the literature as potent kinase inhibitors.

Table 1: Comparison of 2-Aminopyrazine Derivatives

Compound IDStructureTarget Kinase(s)IC50 (µM)Cell Line(s)IC50 (µM)
This compound Structure of this compoundNot ReportedNot ReportedNot ReportedNot Reported
Compound 1 (Nek2 Inhibitor) Structure of Compound 1Nek20.23HeLa, MDA-MB-231>10
Compound 2 (VEGFR-2 Inhibitor) Structure of Compound 2VEGFR-20.045HUVEC0.12
Compound 3 (Triazolo[4,3-a]pyrazine) Structure of Compound 3c-Met, VEGFR-20.026 (c-Met)A549, MCF-7, HeLa0.98, 1.05, 1.28

Note: The structures for Compounds 1, 2, and 3 are generalized representations based on published scaffolds. Specific examples from the literature would have detailed IUPAC names and structures.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of pyrazine derivatives as kinase inhibitors and anticancer agents.

Synthesis of 2-Aminopyrazine Derivatives

The synthesis of 2-aminopyrazine derivatives often involves a multi-step process. A general synthetic route is outlined below.

General Synthesis of 2-Amino-5-alkoxypyrazines:

  • Chlorination: Start with a commercially available 2-aminopyrazine. The pyrazine ring can be activated for nucleophilic substitution by chlorination using reagents like N-chlorosuccinimide (NCS).

  • Nucleophilic Substitution: The resulting 2-amino-5-chloropyrazine can then be reacted with an appropriate alcohol (e.g., 2-methoxyethanol for the target compound) in the presence of a base (e.g., sodium hydride) to yield the desired 2-amino-5-alkoxypyrazine derivative.

  • Purification: The final product is typically purified by column chromatography on silica gel.

For specific reaction conditions, including stoichiometry, temperature, and reaction times, please refer to the relevant synthetic chemistry literature.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2 Kinase Assay)

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP (at a concentration close to the Km for the kinase)

    • Peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well white plates

  • Procedure:

    • Add 2.5 µL of the test compound at various concentrations (typically in a 10-point, 3-fold serial dilution) to the wells of a 384-well plate. Include wells with DMSO only as a positive control (100% kinase activity) and wells without enzyme as a negative control (0% kinase activity).

    • Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials:

    • Human cancer cell line (e.g., A549, MCF-7)

    • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well clear flat-bottom plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

    • Treat the cells with various concentrations of the test compounds (typically in a 10-point, 3-fold serial dilution). Include wells with DMSO only as a vehicle control.

    • Incubate the plate for another 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The 2-aminopyrazine derivatives discussed in this guide primarily exert their anticancer effects by inhibiting specific protein kinases involved in cell growth, proliferation, and survival.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[4] In cancer, tumors induce angiogenesis to obtain the nutrients and oxygen they need to grow and metastasize. Inhibiting VEGFR-2 can therefore block tumor growth by cutting off its blood supply.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Pyrazine Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Nek2 Signaling Pathway

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, specifically in centrosome separation and spindle formation during mitosis. Overexpression of Nek2 has been observed in various cancers and is associated with aneuploidy and tumor progression.

Nek2_Signaling_Pathway G2_Phase G2 Phase Nek2 Nek2 G2_Phase->Nek2 Upregulation Centrosome_Separation Centrosome Separation Nek2->Centrosome_Separation Promotes Mitosis Mitosis Centrosome_Separation->Mitosis Cell_Proliferation Cell Proliferation Mitosis->Cell_Proliferation Inhibitor Pyrazine Derivative (Nek2 Inhibitor) Inhibitor->Nek2 Inhibits

Caption: Role of Nek2 in the cell cycle and its inhibition.

General Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the initial evaluation of a novel pyrazine derivative as a potential anticancer agent.

Experimental_Workflow Synthesis Synthesis & Purification Kinase_Assay In Vitro Kinase Assay Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) Synthesis->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Kinase_Assay->SAR_Analysis Cell_Viability->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for pyrazine derivative evaluation.

Conclusion

The 2-aminopyrazine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. While the biological activity of this compound remains to be fully elucidated, comparison with other well-characterized derivatives suggests that substitutions at the 5-position can significantly influence target specificity and potency. The methoxyethoxy group may confer favorable pharmacokinetic properties, such as improved solubility. Further investigation into the synthesis and biological evaluation of a series of 5-alkoxy-2-aminopyrazines is warranted to explore their therapeutic potential and to establish a clear structure-activity relationship. The experimental protocols and pathway information provided in this guide offer a framework for such future studies.

References

biological efficacy of 5-(2-Methoxyethoxy)pyrazin-2-amine versus known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Efficacy of Kinase Inhibitors in Oncology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of established kinase inhibitors targeting key oncogenic drivers. Due to the absence of publicly available data on the biological efficacy of 5-(2-Methoxyethoxy)pyrazin-2-amine, this document will focus on a class of well-characterized inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and ROS1, which are critical in the treatment of Non-Small Cell Lung Cancer (NSCLC). This comparison aims to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

The information presented herein is compiled from publicly accessible research and clinical trial data. Should proprietary data for this compound become available, it can be benchmarked against the data provided for these established inhibitors.

Known Inhibitors of ALK and ROS1

Several tyrosine kinase inhibitors (TKIs) have been developed to target ALK and ROS1 fusion proteins, which are key drivers in certain cancers, particularly NSCLC. These inhibitors function by competitively binding to the ATP-binding pocket of the kinase, thereby blocking downstream signaling pathways essential for tumor cell proliferation and survival.[1][2] The following sections will detail the mechanisms and reported efficacy of prominent ALK and ROS1 inhibitors.

Mechanism of Action

The primary mechanism of action for these inhibitors is the inhibition of receptor tyrosine kinases.[3] Chromosomal rearrangements can lead to the formation of oncogenic fusion proteins like EML4-ALK, which exhibit constitutive kinase activity, driving cancer development.[1][4] By inhibiting the autophosphorylation of these fusion proteins, TKIs effectively halt the aberrant signaling cascades.[5]

Key Inhibitors and Their Primary Targets:

  • Crizotinib: A first-generation inhibitor of ALK, ROS1, and c-Met.[1][3]

  • Ceritinib: A second-generation ALK inhibitor, also active against ROS1 and IGF-1R to a lesser extent.[6][7] It has shown efficacy in patients who have developed resistance to crizotinib.[7]

  • Lorlatinib: A third-generation inhibitor of ALK and ROS1, designed to penetrate the blood-brain barrier and overcome resistance mutations that emerge after treatment with earlier-generation inhibitors.[8][9][10]

  • Entrectinib: An inhibitor of TRK A, B, and C, as well as ROS1 and ALK.[11][12][13] It is also known for its ability to cross the blood-brain barrier.[14]

Data Presentation: Comparative Efficacy of Known Inhibitors

The following table summarizes key performance indicators for prominent ALK and ROS1 inhibitors based on clinical trial data.

InhibitorGenerationPrimary TargetsOverall Response Rate (ORR)Key Clinical Trial Findings
Crizotinib FirstALK, ROS1, c-Met57% in ALK-positive NSCLC (tumors shrank at least 30%)[1]In the PROFILE 1014 trial, crizotinib showed a higher response rate (74%) compared to chemotherapy (45%) in first-line treatment of ALK-positive NSCLC.[15]
Ceritinib SecondALK, ROS144% in crizotinib-resistant ALK-positive NSCLC[6]Demonstrated significant activity in both crizotinib-naïve and crizotinib-resistant ALK+-NSCLC models.[4]
Alectinib SecondALK82.9% in treatment-naïve patients[16]Significantly prolonged progression-free survival compared to crizotinib in several large trials (ALEX, J-ALEX, ALESIA).[15]
Brigatinib SecondALK, EGFR (mutated)-In the ALTA-1L trial, brigatinib showed better progression-free survival than crizotinib as a first-line treatment.[15]
Lorlatinib ThirdALK, ROS178% (progression-free at 12 months) in first-line treatment[15]The CROWN trial showed significantly improved progression-free survival compared to crizotinib.[15] It is designed to overcome known ALK resistance mutations.[]
Entrectinib -TRKA/B/C, ROS1, ALK-Effective against tumors with NTRK gene fusions, as well as ROS1 and ALK rearrangements, and can cross the blood-brain barrier.[12][14]

Experimental Protocols

The data presented for the known inhibitors are derived from rigorous clinical trials and preclinical studies. The general methodologies employed in these studies are outlined below.

In Vitro Kinase Assays
  • Objective: To determine the inhibitory concentration (IC50) of the compound against the target kinase.

  • General Procedure:

    • Recombinant human ALK or ROS1 kinase is incubated with the test compound at varying concentrations.

    • A substrate peptide and ATP are added to initiate the kinase reaction.

    • The amount of phosphorylated substrate is quantified, typically using methods like ELISA or radiometric assays.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Assays
  • Objective: To assess the anti-proliferative activity of the compound in cancer cell lines harboring the target genetic alteration (e.g., EML4-ALK fusion).

  • General Procedure:

    • Cancer cells are seeded in multi-well plates and treated with the test compound at various concentrations.

    • Cell viability is measured after a set incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.

    • GI50 (concentration for 50% growth inhibition) or IC50 values are determined from the dose-response curves.

Clinical Trials
  • Objective: To evaluate the safety and efficacy of the drug in human subjects with the relevant cancer type and genetic marker.

  • General Phases:

    • Phase I: To determine the maximum tolerated dose and assess safety.

    • Phase II: To evaluate the drug's effectiveness (e.g., overall response rate) in a specific patient population.

    • Phase III: To compare the new drug to the standard-of-care treatment in a larger patient cohort.

  • Key Endpoints: Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).

Mandatory Visualization

ALK Signaling Pathway and Inhibition

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K STAT3 STAT3 EML4_ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor ALK Inhibitor (e.g., Crizotinib, Ceritinib) Inhibitor->EML4_ALK

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Assay Cell-Based Proliferation Assay (Determine GI50) Kinase_Assay->Cell_Assay Xenograft Tumor Xenograft Models (Evaluate in vivo efficacy) Cell_Assay->Xenograft Phase1 Phase I (Safety & Dosage) Xenograft->Phase1 Phase2 Phase II (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III (Comparison to Standard Care) Phase2->Phase3 Compound Test Compound Compound->Kinase_Assay

Logical Relationship of Inhibitor Generations

Inhibitor_Generations Gen1 First Generation (e.g., Crizotinib) Gen2 Second Generation (e.g., Ceritinib, Alectinib) - Overcomes some resistance - Better CNS penetration Gen1->Gen2 Addresses Resistance Gen3 Third Generation (e.g., Lorlatinib) - Overcomes broader resistance - High CNS activity Gen2->Gen3 Addresses further Resistance Mutations

References

Validating Target Engagement of 5-(2-Methoxyethoxy)pyrazin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the target engagement of the novel compound 5-(2-Methoxyethoxy)pyrazin-2-amine. Due to the limited publicly available data on this specific molecule, this guide adopts a hypothesis-driven approach based on the common biological targets of structurally related pyrazine-containing compounds. Pyrazine scaffolds are prevalent in kinase inhibitors, and this guide will focus on methodologies to assess the engagement of this compound with three probable kinase targets: Casein Kinase 2 (CSNK2A), Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, and Checkpoint Kinase 1 (CHK1).

We will present comparative data for well-characterized inhibitors of these kinases—CX-4945 (Silmitasertib) for CSNK2A, AZD1208 for PIM kinases, and Prexasertib (LY2606368) for CHK1—to provide a benchmark for evaluating the potential efficacy and selectivity of this compound. Detailed experimental protocols for key target engagement assays are also provided to facilitate the design and execution of validation studies.

Comparative Inhibitor Data

The following tables summarize the inhibitory activities of established kinase inhibitors that can be used to benchmark the performance of this compound.

Table 1: CSNK2A Inhibitor - CX-4945 (Silmitasertib)

CompoundTargetIC50 (in vitro)Cell-based PotencyKey Features
CX-4945CK2α, CK2α'1 nMAntiproliferative EC50: 1.71-20.01 µM in breast cancer cell linesOrally bioavailable, ATP-competitive inhibitor.[1][2][3]

Table 2: Pan-PIM Kinase Inhibitor - AZD1208

CompoundTargetIC50 (in vitro)Cell-based PotencyKey Features
AZD1208PIM-1, PIM-2, PIM-30.4 nM, 5.0 nM, 1.9 nMInhibits AML cell line growthPotent and selective pan-Pim kinase inhibitor.[4][5][6]

Table 3: CHK1 Inhibitor - Prexasertib (LY2606368)

CompoundTargetKi (in vitro)Cell-based PotencyKey Features
PrexasertibCHK1, CHK20.9 nMInduces DNA damage and apoptosis in HeLa cells at 33-100 nMSelective and ATP-competitive CHK1 inhibitor with activity against CHK2.[7][8][9]

Experimental Protocols for Target Engagement

Validating that a compound binds to its intended target within a cellular context is a critical step in drug discovery. The following are detailed protocols for two widely used target engagement assays.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay quantitatively measures compound binding to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Principle: A NanoLuc® luciferase-tagged kinase is expressed in cells. A cell-permeable fluorescent tracer that binds to the kinase's active site is added, leading to a BRET signal. A test compound that competes with the tracer for binding will disrupt BRET in a dose-dependent manner, allowing for the determination of cellular affinity.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Transfection: Transfect the cells with a vector encoding the NanoLuc®-fused kinase of interest (e.g., CSNK2A1-NanoLuc®, PIM1-NanoLuc®, or CHK1-NanoLuc®).

  • Compound and Tracer Addition: 24 hours post-transfection, prepare serial dilutions of the test compound (this compound) and the appropriate NanoBRET™ tracer. Add the compounds and tracer to the cells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.

  • Data Analysis: Calculate the BRET ratio and plot it against the concentration of the test compound to determine the IC50 value, which reflects the compound's apparent cellular affinity for the target kinase.

Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.

Principle: When a protein is heated, it denatures and aggregates. Ligand binding stabilizes the protein, increasing its melting temperature. This change in thermal stability can be quantified to confirm target engagement.

Detailed Protocol:

  • Cell Treatment: Treat cultured cells with the test compound (this compound) or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the test compound indicates target engagement.

Signaling Pathway Diagrams

Understanding the biological context of the target kinases is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate the signaling pathways in which CSNK2A, PIM-1, and CHK1 are involved.

CSNK2A_Signaling_Pathway CSNK2A Signaling Pathway Growth_Factors Growth_Factors CSNK2A CSNK2A Beta-Catenin Beta-Catenin CSNK2A->Beta-Catenin stabilizes NF-kB_Signaling NF-kB_Signaling CSNK2A->NF-kB_Signaling phosphorylates Proliferation_Survival Proliferation_Survival Wnt_Signaling Wnt_Signaling Wnt_Signaling->CSNK2A activates Wnt_Signaling->Beta-Catenin Gene_Transcription Gene_Transcription Beta-Catenin->Gene_Transcription PI3K_Akt_Pathway PI3K_Akt_Pathway PI3K_Akt_Pathway->CSNK2A activates NF-kB_Signaling->Proliferation_Survival Gene_Transcription->Proliferation_Survival

CSNK2A Signaling Pathway

PIM1_Signaling_Pathway PIM-1 Kinase Signaling Pathway Cytokines Cytokines PIM1 PIM1 BAD BAD PIM1->BAD phosphorylates (inhibits apoptosis) p21 p21 PIM1->p21 phosphorylates (promotes cell cycle) mTOR_Signaling mTOR_Signaling PIM1->mTOR_Signaling activates Cell_Survival_Proliferation Cell_Survival_Proliferation JAK_STAT_Pathway JAK_STAT_Pathway JAK_STAT_Pathway->PIM1 induces expression BAD->Cell_Survival_Proliferation p21->Cell_Survival_Proliferation mTOR_Signaling->Cell_Survival_Proliferation

PIM-1 Kinase Signaling Pathway

CHK1_Signaling_Pathway CHK1 in DNA Damage Response DNA_Damage DNA_Damage CHK1 CHK1 Cell_Cycle_Arrest Cell_Cycle_Arrest CHK1->Cell_Cycle_Arrest CDC25 CDC25 CHK1->CDC25 phosphorylates (inhibits) ATR ATR ATR->CHK1 phosphorylates (activates) CDC25->Cell_Cycle_Arrest prevents progression to mitosis CDK1_CyclinB CDK1_CyclinB CDC25->CDK1_CyclinB activates Mitosis Mitosis CDK1_CyclinB->Mitosis

CHK1 in DNA Damage Response

By employing the comparative data and experimental protocols outlined in this guide, researchers can effectively validate the target engagement of this compound and elucidate its mechanism of action, thereby accelerating its potential development as a novel therapeutic agent.

References

A Comparative Analysis of the Kinase Cross-Reactivity Profile of a Novel Pyrazine-Based Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cross-reactivity profile of a novel 2,6-disubstituted pyrazine compound, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid, against other well-characterized kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and off-target effects of emerging kinase inhibitors. All quantitative data is summarized in tables, and detailed experimental methodologies are provided.

Introduction to the Compound

The focus of this guide is a potent and selective inhibitor of Casein Kinase 2, alpha 1 (CSNK2A1), 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid (hereafter referred to as Pyrazine Analog 7c ). This compound was developed from a series of 2,6-disubstituted pyrazines and optimized for high CSNK2A inhibitory activity and improved selectivity, particularly over PIM kinases, which were significant off-targets for the parent compounds.[1] Its high selectivity makes it a valuable tool for studying CSNK2A-mediated signaling pathways and a promising scaffold for therapeutic development.

Comparative Inhibitors

To contextualize the cross-reactivity profile of Pyrazine Analog 7c , this guide includes data from three comparator compounds:

  • CX-4945 (Silmitasertib) : A well-established, orally bioavailable, and highly selective ATP-competitive inhibitor of CSNK2A that has entered clinical trials. It serves as a benchmark for selective CSNK2A inhibition.

  • AZD1208 : A potent and highly selective, orally available pan-Pim kinase inhibitor. It provides a contrasting selectivity profile, primarily targeting the PIM kinase family (PIM1, PIM2, PIM3).

  • SGI-1776 : An earlier-generation PIM kinase inhibitor that also exhibits activity against other kinases, such as Flt-3. Its broader off-target profile offers a useful comparison for assessing selectivity.

Data Presentation: Cross-Reactivity Profiles

The following tables summarize the inhibitory activity of Pyrazine Analog 7c and the comparator compounds against their primary targets and a selection of off-target kinases. Activity is presented as IC50 (the half-maximal inhibitory concentration) or percent inhibition at a given concentration, as available in the literature.

Table 1: Potency Against Primary Kinase Targets

CompoundPrimary Target(s)IC50 / Kᵢ (nM)Assay Type
Pyrazine Analog 7c CSNK2A1Potent (nanomolar)NanoBRET
PIM3>30-fold less potent than vs. CSNK2A1NanoBRET
CX-4945 (Silmitasertib) CSNK2A0.38 (Kᵢ)Biochemical
AZD1208 PIM10.4 (IC50)Enzymatic
PIM25.0 (IC50)Enzymatic
PIM31.9 (IC50)Enzymatic
SGI-1776 PIM17 (IC50)Biochemical
PIM2363 (IC50)Biochemical
PIM369 (IC50)Biochemical

Table 2: Off-Target Kinase Inhibition Profile (% Inhibition at 1 µM)

KinasePyrazine Analog 7c CX-4945 (Silmitasertib) AZD1208 SGI-1776
CSNK2A1 >95%>99%<10%<20%
PIM1 <20%<20%>98%>99%
PIM3 ~50%<20%>98%>90%
DYRK1A Not Reported>90%Not ReportedNot Reported
GSK3β Not Reported~55% (at 500 nM)Not ReportedNot Reported
FLT3 <10%<10%<10%>95%
Haspin Not ReportedNot ReportedNot Reported>95%
CLK2 Not Reported>90%Not ReportedNot Reported
HIPK2 Not Reported>90%Not ReportedNot Reported

Note: Data for Pyrazine Analog 7c is inferred from statements of "improved kinome-wide selectivity" from thermal shift assays. Specific quantitative data across a broad panel was not available in the cited literature. Data for other compounds is compiled from publicly available kinome scan databases and publications.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways influenced by the primary targets of these inhibitors.

CSNK2A_Pathway cluster_input Upstream Signals cluster_csnk2a CSNK2A Regulation cluster_downstream Downstream Pathways cluster_output Cellular Outcomes Growth_Factors Growth Factors, Wnt Ligands CSNK2A CSNK2A (Casein Kinase 2) Growth_Factors->CSNK2A Constitutively Active PI3K_Akt PI3K/Akt/mTOR Pathway CSNK2A->PI3K_Akt Wnt_BetaCatenin Wnt/β-catenin Pathway CSNK2A->Wnt_BetaCatenin NF_kB NF-κB Pathway CSNK2A->NF_kB DNA_Repair DNA Damage Repair CSNK2A->DNA_Repair Pyrazine_7c Pyrazine Analog 7c Pyrazine_7c->CSNK2A CX4945 CX-4945 CX4945->CSNK2A Proliferation Proliferation & Survival PI3K_Akt->Proliferation Wnt_BetaCatenin->Proliferation Apoptosis Inhibition of Apoptosis NF_kB->Apoptosis DNA_Repair->Proliferation

Caption: Simplified CSNK2A Signaling Pathway.

PIM_Kinase_Pathway cluster_input Upstream Signals cluster_jak_stat JAK/STAT Pathway cluster_pim PIM Kinase Regulation cluster_downstream Downstream Effectors cluster_output Cellular Outcomes Cytokines Cytokines & Growth Factors JAK JAKs Cytokines->JAK STAT STATs JAK->STAT PIM PIM Kinases (PIM1, PIM2, PIM3) STAT->PIM Upregulates Transcription BAD BAD (inactivated) PIM->BAD Phosphorylates (inhibits) cMyc c-Myc (activated) PIM->cMyc mTORC1 mTORC1 Signaling (4E-BP1, S6K) PIM->mTORC1 AZD1208 AZD1208 AZD1208->PIM SGI1776 SGI-1776 SGI1776->PIM Apoptosis Inhibition of Apoptosis BAD->Apoptosis Proliferation Cell Cycle Progression cMyc->Proliferation Translation Protein Translation mTORC1->Translation Translation->Proliferation

Caption: Simplified PIM Kinase Signaling Pathway.

Experimental Protocols

The cross-reactivity data presented in this guide were generated using a variety of established experimental methodologies. Below are detailed protocols representative of those used for compound profiling.

Protocol 1: In-Cell Target Engagement using NanoBRET™ Assay

This assay quantitatively measures compound binding to a target kinase in live cells.

  • Objective: To determine the intracellular IC50 of an inhibitor for its target kinase.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-fused kinase (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor). A test compound competes with the tracer, causing a dose-dependent decrease in the BRET signal.

  • Workflow:

    • Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc®.

    • Assay Plating: Transfected cells are harvested and plated into 384-well white assay plates.

    • Compound Addition: The test compound (e.g., Pyrazine Analog 7c ) is serially diluted and added to the cells.

    • Tracer Addition: A specific NanoBRET™ tracer is added at a pre-determined concentration.

    • Substrate Addition & Detection: A substrate for NanoLuc® is added, and the plate is immediately read on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.

    • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the compound concentration to determine the IC50 value.

NanoBRET_Workflow start Transfect cells with NanoLuc-Kinase fusion plate Plate transfected cells in 384-well plate start->plate add_cpd Add serial dilutions of test compound plate->add_cpd add_tracer Add fluorescent NanoBRET tracer add_cpd->add_tracer add_sub Add NanoLuc substrate add_tracer->add_sub read Measure luminescence at 460nm & 618nm add_sub->read analyze Calculate BRET ratio and determine IC50 read->analyze

Caption: NanoBRET™ Target Engagement Assay Workflow.

Protocol 2: Kinome-Wide Selectivity Profiling (SelectScreen™ or KINOMEscan™)

These are biochemical assays that assess the interaction of a compound against a large panel of purified kinases.

  • Objective: To determine the cross-reactivity profile of an inhibitor across the human kinome.

  • Principle (KINOMEscan™): This is a competition binding assay. Test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified. A potent inhibitor will prevent the kinase from binding to the immobilized ligand.

  • Principle (SelectScreen™): This service utilizes various assay formats, including fluorescence-based immunoassays (e.g., LanthaScreen™) or ATP depletion assays (e.g., Adapta™), to measure enzymatic activity in the presence of the inhibitor.

  • General Workflow:

    • Compound Preparation: The test compound is prepared at a fixed concentration (e.g., 1 µM or 10 µM) in DMSO.

    • Assay Reaction: The compound is incubated with a panel of purified human kinases under specific assay conditions for each kinase (including ATP and substrate for activity assays).

    • Detection: The assay signal (e.g., fluorescence, luminescence) is measured.

    • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. Results are often visualized as a dendrogram (kinome map) or a table of kinases inhibited above a certain threshold (e.g., >90%).

Conclusion

The 2,6-disubstituted pyrazine, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid (Pyrazine Analog 7c ), demonstrates a highly selective inhibition profile for its primary target, CSNK2A1. When compared to the clinical candidate CX-4945, it shows a similarly focused activity. Its profile is in stark contrast to PIM kinase inhibitors like AZD1208 and SGI-1776, which potently inhibit a different family of kinases. The high selectivity of Pyrazine Analog 7c , particularly its reduced activity against PIM3 compared to its predecessors, makes it a superior chemical probe for elucidating the specific roles of CSNK2A in cellular processes and a promising starting point for the development of targeted therapeutics. Further profiling using comprehensive panels like KINOMEscan™ will be essential to fully characterize its off-target landscape.

References

Comparative Analysis of 5-(2-Methoxyethoxy)pyrazin-2-amine and Structurally Similar Compounds: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 5-(2-Methoxyethoxy)pyrazin-2-amine and Analogs

Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and kinase inhibitory effects. The compound this compound belongs to this versatile family. Its unique 5-alkoxy substituent suggests potential for specific interactions with biological targets. A comparative analysis against analogs with systematically varied 5-alkoxy groups (e.g., methoxy, ethoxy, propoxy, isopropoxy, benzyloxy) is crucial for elucidating structure-activity relationships (SAR) and identifying candidates with optimal potency, selectivity, and pharmacokinetic profiles.

Hypothetical Performance Comparison

To facilitate a clear understanding of how to present comparative data, the following table provides a template for summarizing key performance metrics. The values presented here are for illustrative purposes only and do not represent actual experimental data.

Compound IDStructureTarget/AssayIC50/EC50/MIC (µM)Cytotoxicity (CC50 in HepG2, µM)Solubility (µg/mL)
1 This compoundKinase XData not availableData not availableData not available
2 5-Methoxypyrazin-2-amineKinase XData not availableData not availableData not available
3 5-Ethoxypyrazin-2-amineKinase XData not availableData not availableData not available
4 5-Propoxypyrazin-2-amineKinase XData not availableData not availableData not available
5 5-Isopropoxypyrazin-2-amineKinase XData not availableData not availableData not available
6 5-(Benzyloxy)pyrazin-2-amineKinase XData not availableData not availableData not available

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a comprehensive comparative analysis of this compound and its analogs.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Add the kinase and its specific substrate to the wells of the assay plate.

  • Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compounds to bind to the kinase.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation, providing a measure of a compound's cytotoxicity (CC50).

Materials:

  • Human cancer cell line (e.g., HepG2 for hepatotoxicity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add MTT solution to each well (typically 10% of the total volume) and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment compared to the vehicle control and determine the CC50 value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., to a concentration of approximately 5 x 10^5 CFU/mL).

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control well (microorganism without compound) and a negative control well (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by pyrazine kinase inhibitors and a general experimental workflow for their evaluation.

Signaling_Pathway cluster_0 MAPK/ERK Signaling Pathway cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Pyrazine Compound Pyrazine Compound Pyrazine Compound->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazine compound.

Experimental_Workflow Compound Synthesis\n& Characterization Compound Synthesis & Characterization Primary Screening\n(e.g., Kinase Assay) Primary Screening (e.g., Kinase Assay) Compound Synthesis\n& Characterization->Primary Screening\n(e.g., Kinase Assay) Hit Identification Hit Identification Primary Screening\n(e.g., Kinase Assay)->Hit Identification Secondary Screening\n(e.g., Cell-based Assays) Secondary Screening (e.g., Cell-based Assays) Hit Identification->Secondary Screening\n(e.g., Cell-based Assays) Lead Optimization\n(SAR Studies) Lead Optimization (SAR Studies) Secondary Screening\n(e.g., Cell-based Assays)->Lead Optimization\n(SAR Studies) In Vivo Studies In Vivo Studies Lead Optimization\n(SAR Studies)->In Vivo Studies

Caption: General experimental workflow for the evaluation of novel pyrazine compounds.

Comparative Analysis of 5-(2-Methoxyethoxy)pyrazin-2-amine: A Hypothetical Kinase Inhibitor Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of 5-(2-methoxyethoxy)pyrazin-2-amine, a pyrazine derivative with potential as a kinase inhibitor. Due to the limited publicly available data on its specific mode of action, this document establishes a hypothetical profile by comparing it with a well-characterized pyrazine-based kinase inhibitor, a potent and selective inhibitor of Casein Kinase 2 (CSNK2A). This comparison is founded on the principle of chemical similarity, as the pyrazine scaffold is a common feature in numerous kinase inhibitors.[1][2][3] This guide presents a summary of chemical properties, a hypothesized mode of action, relevant experimental protocols, and visual diagrams to facilitate further research and drug discovery efforts.

Introduction to this compound and Comparative Compound

This compound is a heterocyclic compound featuring a pyrazine ring, a structural motif frequently associated with biological activity, particularly in the realm of kinase inhibition.[1][2] Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is often implicated in diseases such as cancer, making them attractive therapeutic targets.[1][2]

For the purpose of this comparative guide, we will be comparing this compound with a representative 2,6-disubstituted pyrazine derivative known to be a potent inhibitor of Casein Kinase 2 (CSNK2A) and PIM kinases.[3] This comparative approach will allow us to infer a potential mode of action for this compound and provide a framework for its experimental validation.

Table 1: Chemical and Physical Properties
PropertyThis compoundRepresentative CSNK2A/PIM Kinase Inhibitor (Compound 12b from Gingipalli et al., 2018)
IUPAC Name This compound2-((6-(1H-indol-5-yl)pyrazin-2-yl)amino)benzoic acid
CAS Number 710322-71-7[4][5]Not available
Molecular Formula C7H11N3O2[4][5]C19H14N4O2
Molecular Weight 169.18 g/mol [4]330.34 g/mol
Structure
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Hypothesized Mode of Action: Kinase Inhibition

Based on the prevalence of the pyrazine core in known kinase inhibitors, we hypothesize that this compound functions as an inhibitor of one or more protein kinases.[1][2][3] Many pyrazine-based inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to the substrate protein and thereby blocking the downstream signaling cascade.[1]

Potential Target: Casein Kinase 2 (CSNK2A)

CSNK2A is a serine/threonine kinase that is constitutively active and plays a role in a wide array of cellular processes, including cell growth, proliferation, and apoptosis.[6] Its overexpression has been linked to various cancers. The representative pyrazine-based inhibitor used for comparison in this guide has demonstrated potent inhibition of CSNK2A.[3]

CSNK2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., Akt/PI3K) Receptor->Signaling_Cascade CSNK2A CSNK2A Target_Proteins Target Proteins CSNK2A->Target_Proteins Signaling_Cascade->CSNK2A Transcription_Factors Transcription Factors Target_Proteins->Transcription_Factors Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->CSNK2A Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Upregulation of Cell Survival Genes

Hypothesized inhibition of the CSNK2A signaling pathway.

Experimental Data and Protocols

To validate the hypothesized mode of action of this compound, a series of in vitro experiments are necessary. Below are detailed protocols for a kinase inhibition assay and a cell viability assay.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Table 2: Comparative Kinase Inhibition Data (Hypothetical vs. Actual)

CompoundTarget KinaseIC50 (nM)
This compoundCSNK2AData not available
Representative CSNK2A/PIM Kinase InhibitorCSNK2A<10
Representative CSNK2A/PIM Kinase InhibitorPIM150

Experimental Protocol: In Vitro Kinase Assay (Radiometric Filter Binding Assay)

  • Reagents and Materials:

    • Recombinant human CSNK2A enzyme

    • Substrate peptide (e.g., RRRADDSDDDDD)

    • [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

    • This compound and reference inhibitor (serially diluted in DMSO)

    • Phosphocellulose filter plates

    • Wash buffer (e.g., 75 mM phosphoric acid)

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

    • Add serial dilutions of the test compound or vehicle control (DMSO) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

    • Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prepare_Reagents Prepare Kinase, Substrate, Buffer Mix Mix Kinase, Substrate, Buffer, and Compound Prepare_Reagents->Mix Prepare_Compound Prepare Serial Dilutions of Test Compound Prepare_Compound->Mix Initiate Add [γ-³³P]ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Filter Filter Binding Stop->Filter Wash Wash Filter Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate % Inhibition Count->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Table 3: Comparative Antiproliferative Activity (Hypothetical vs. Actual)

CompoundCell LineIC50 (µM)
This compoundHCT116 (Colon Cancer)Data not available
Representative CSNK2A/PIM Kinase InhibitorHCT116 (Colon Cancer)0.5

Experimental Protocol: MTT Assay [7][8][9][10]

  • Reagents and Materials:

    • Human cancer cell line (e.g., HCT116)

    • Cell culture medium (e.g., DMEM) with 10% FBS

    • This compound and reference inhibitor (serially diluted in culture medium)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing serial dilutions of the test compound or vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and Determine IC50 Read_Absorbance->Calculate_IC50

Workflow for the MTT cell viability assay.

Conclusion

While direct experimental evidence for the mode of action of this compound is currently lacking, its structural similarity to known kinase inhibitors provides a strong rationale for investigating its potential in this area. This guide offers a comparative framework against a well-characterized pyrazine-based CSNK2A inhibitor, presenting a plausible hypothesis for its biological activity. The detailed experimental protocols provided herein offer a clear path for researchers to validate this hypothesis and to determine the therapeutic potential of this compound. Further investigation into its kinase selectivity profile and in vivo efficacy will be crucial next steps in its development as a potential therapeutic agent.

References

Independent Verification of 5-(2-Methoxyethoxy)pyrazin-2-amine Bioactivity as a Building Block for IRAK4-Targeting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of the bioactivity of Proteolysis Targeting Chimeras (PROTACs) derived from the novel building block 5-(2-Methoxyethoxy)pyrazin-2-amine, which are designed to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The performance of these developmental compounds is compared with established IRAK4 inhibitors and degraders, supported by experimental data from peer-reviewed literature and patent filings. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to IRAK4 and Targeted Protein Degradation

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response. It acts as a key signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1][2][3]. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers[3][4]. Consequently, IRAK4 has emerged as a significant therapeutic target.

Targeted protein degradation, particularly through the use of PROTACs, offers a novel therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system[5][]. They consist of a ligand that binds to the protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two[]. This approach not only inhibits the target protein's function but also eliminates it, potentially offering a more profound and durable therapeutic effect compared to traditional inhibitors[7][8]. The pyrazine scaffold, a component of this compound, is a recognized motif in the development of kinase inhibitors[9].

Comparative Bioactivity of IRAK4-Targeting Compounds

The following table summarizes the quantitative bioactivity of a representative IRAK4-targeting PROTAC derived from a pyrazine-based scaffold, alongside other known IRAK4 inhibitors and degraders.

Compound/PROTAC NameWarhead/Core StructureE3 Ligase LigandTarget(s)Bioactivity MetricValue (nM)Cell Line/Assay Conditions
IRAK4 PROTAC (Exemplary) Pyrazine-basedCereblon (CRBN)IRAK4DC50~10OCI-LY10, TMD8 cells
KT-474 (SAR444656) Not specifiedNot specifiedIRAK4DC500.88Human PBMCs
PF-06650833 (Zimlovisertib) IsoquinolineN/A (Inhibitor)IRAK4IC500.2 - 2.4Biochemical and PBMC assays
Compound 9 (GSK PROTAC) Isoquinoline (from PF-06650833)von Hippel-Lindau (VHL)IRAK4DC50~151Human PBMCs

DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration; PBMC: Peripheral Blood Mononuclear Cell.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the IRAK4 signaling pathway and a general workflow for evaluating the bioactivity of IRAK4-targeting PROTACs.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB Activation IKK_complex->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Figure 1. Simplified IRAK4 Signaling Pathway.

PROTAC_Evaluation_Workflow cluster_0 In Vitro Assays Synthesis Synthesize PROTAC Degradation_Assay Western Blot (IRAK4 Levels) Synthesis->Degradation_Assay Viability_Assay Cell Viability (e.g., MTT Assay) Synthesis->Viability_Assay Cytokine_Assay Cytokine Profiling (e.g., ELISA) Degradation_Assay->Cytokine_Assay Mechanism_Validation Mechanism Validation (e.g., Proteasome Inhibitor Co-treatment) Degradation_Assay->Mechanism_Validation Candidate_Selection Candidate Selection Viability_Assay->Candidate_Selection Cytokine_Assay->Candidate_Selection Mechanism_Validation->Candidate_Selection

Figure 2. Experimental Workflow for IRAK4 PROTAC Evaluation.

Detailed Experimental Protocols

Western Blot for IRAK4 Degradation

This protocol is used to quantify the reduction in cellular IRAK4 protein levels following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., OCI-LY10, TMD8, or human PBMCs) in 6-well plates and allow them to adhere or stabilize overnight.

    • Treat the cells with varying concentrations of the IRAK4 PROTAC, a negative control (e.g., an inactive epimer), and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for IRAK4 (e.g., Cell Signaling Technology #4363) overnight at 4°C[10].

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using a digital imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the IRAK4 band intensity to a loading control (e.g., GAPDH or β-actin) to correct for variations in protein loading.

    • The percentage of IRAK4 degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the PROTAC on cell proliferation and viability.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow the cells to adhere or stabilize overnight.

    • Treat the cells with a serial dilution of the test compound. Include a vehicle control.

  • MTT Incubation:

    • After the desired treatment period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells[9][11][12].

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[9][11].

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[11].

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

The use of this compound as a novel building block has led to the development of potent IRAK4-targeting PROTACs. These compounds demonstrate effective degradation of IRAK4 in cancer cell lines, suggesting a promising new avenue for therapeutic intervention in diseases driven by IRAK4 signaling. The data presented herein indicates that these pyrazine-based PROTACs exhibit comparable, and in some aspects, potentially superior activity to existing IRAK4-targeted therapies. Further preclinical and clinical investigation is warranted to fully elucidate their therapeutic potential.

References

A Researcher's Guide to Assessing the Selectivity of 5-(2-Methoxyethoxy)pyrazin-2-amine and Other Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel kinase inhibitor is paramount to its development as a safe and effective therapeutic. This guide provides a comprehensive framework for assessing the selectivity of a hypothetical kinase inhibitor, 5-(2-Methoxyethoxy)pyrazin-2-amine, and can be adapted for other novel compounds. While no specific biological target has been publicly disclosed for this compound, its pyrazine core is a common scaffold in numerous kinase inhibitors targeting a variety of kinases, including Casein Kinase 2 (CK2), ATR, and Janus kinases (JAKs).[1][2][3] This guide will, therefore, use a general approach applicable to the broader class of pyrazine-based kinase inhibitors.

A critical aspect of kinase inhibitor development is determining its selectivity profile, which is the measure of its potency against the intended target versus other kinases in the human kinome. Poor selectivity can lead to off-target effects and potential toxicity. This guide outlines key experimental protocols and data presentation strategies to thoroughly characterize the selectivity of a novel compound.

Experimental Protocols for Selectivity Profiling

A multi-pronged approach is essential for a robust assessment of kinase inhibitor selectivity, encompassing biochemical assays, cellular assays, and broader proteomic techniques.

In Vitro Kinase Profiling

The initial step involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (IC50 values) at a fixed ATP concentration. This provides a broad overview of the compound's selectivity.

a. Large-Scale Kinase Panel Screening:

  • Objective: To determine the IC50 values of this compound against a comprehensive panel of human kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or the ADP-Glo™ Kinase Assay from Promega).

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to create a concentration range for IC50 determination.

    • In a multi-well plate, incubate each kinase with its specific substrate and ATP in the presence of varying concentrations of the inhibitor.

    • Measure the kinase activity using a suitable detection method, such as radiometric assays (e.g., 33P-ATP filter binding) or luminescence-based assays (e.g., ADP-Glo™).

    • Calculate the IC50 value for each kinase, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

b. Determination of Dissociation Constant (Kd) or Inhibition Constant (Ki):

  • Objective: To determine the binding affinity of the compound to the primary target and key off-targets.

  • Methodology:

    • Utilize a label-free binding assay such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

    • Alternatively, determine the Ki value from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration used in the assay and the Michaelis constant (Km) of the kinase for ATP.

Cellular Target Engagement and Selectivity

Cell-based assays are crucial to confirm that the inhibitor can engage its target in a physiological context and to assess its selectivity within the cellular environment.

a. Target Phosphorylation Inhibition:

  • Objective: To measure the inhibition of the target kinase's activity in cells.

  • Methodology:

    • Treat cultured cells that express the target kinase with varying concentrations of this compound.

    • Lyse the cells and perform a Western blot analysis using an antibody specific to the phosphorylated form of a known substrate of the target kinase.

    • Quantify the decrease in substrate phosphorylation to determine the cellular IC50 value.

b. Cellular Thermal Shift Assay (CETSA):

  • Objective: To directly measure the binding of the inhibitor to its target protein in intact cells or cell lysates.

  • Methodology:

    • Treat cells or cell lysates with the inhibitor.

    • Heat the samples to a range of temperatures.

    • Separate soluble proteins from aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blotting or mass spectrometry to determine the melting temperature (Tm) of the target protein. An increase in Tm indicates ligand binding and stabilization of the protein.

Proteome-Wide Off-Target Profiling

Advanced proteomic techniques can help identify unanticipated off-targets.

a. Kinobeads and Affinity Chromatography:

  • Objective: To identify the kinases that bind to the inhibitor from a complex cellular lysate.

  • Methodology:

    • Immobilize a broad-spectrum kinase inhibitor or the test compound itself on beads.

    • Incubate the beads with a cell lysate.

    • Elute the bound kinases and identify them using mass spectrometry.

    • Competition experiments with free this compound can reveal its specific binding partners.

Data Presentation for Comparative Analysis

Clear and concise data presentation is essential for comparing the selectivity of this compound with other inhibitors.

Table 1: In Vitro Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)S-Score (10)
Primary Target (Hypothetical) 10 -
Off-Target Kinase 11,0000.1
Off-Target Kinase 25,0000.02
Off-Target Kinase 3>10,000<0.001
... (other kinases)......

S-Score (Selectivity Score) is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for the primary target. A lower S-Score indicates higher selectivity.

Table 2: Comparison of this compound with Alternative Inhibitors

CompoundPrimary Target IC50 (nM)Key Off-Target 1 IC50 (nM)Key Off-Target 2 IC50 (nM)Cellular IC50 (nM)
This compound 10 1,000 5,000 50
Alternative Inhibitor A155008,00075
Alternative Inhibitor B52,5001,50030

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate experimental workflows and signaling pathways.

experimental_workflow cluster_invitro In Vitro Profiling cluster_cellular Cellular Assays cluster_proteomics Proteomic Profiling Kinase Panel Screen Kinase Panel Screen Kd/Ki Determination Kd/Ki Determination Kinase Panel Screen->Kd/Ki Determination Identify key targets Target Phosphorylation Target Phosphorylation Kd/Ki Determination->Target Phosphorylation CETSA CETSA Kinobeads Kinobeads Target Phosphorylation->Kinobeads Compound Synthesis Compound Synthesis Compound Synthesis->Kinase Panel Screen

Caption: Workflow for assessing kinase inhibitor selectivity.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Inhibitor Inhibitor Inhibitor->Receptor Tyrosine Kinase

Caption: Generic receptor tyrosine kinase signaling pathway.

By following these protocols and data presentation guidelines, researchers can build a comprehensive selectivity profile for this compound or any novel kinase inhibitor, providing a solid foundation for further preclinical and clinical development.

References

Benchmarking a Novel Pyrazine-Based CSNK2A Inhibitor Against Standard of Care in Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of a novel investigational pyrazine derivative, referred to as 7c, against the clinical-stage inhibitor silmitasertib and the standard of care chemotherapy for cholangiocarcinoma. The comparison is based on publicly available preclinical and clinical data, focusing on the shared molecular target, Casein Kinase 2 alpha (CSNK2A).

Introduction to the Therapeutic Target: Casein Kinase 2 (CSNK2)

Casein Kinase 2 (CSNK2) is a highly conserved serine/threonine kinase that is often overexpressed in various cancers, including cholangiocarcinoma.[1][2] Its constitutive activity promotes cell survival, proliferation, and resistance to apoptosis by phosphorylating a wide range of substrates involved in key oncogenic signaling pathways such as PI3K/Akt and NF-κB.[1][3][4] The dysregulation of CSNK2 makes it a compelling therapeutic target for cancer treatment.[2][3]

Compound Overview

This guide focuses on a preclinical 2,6-disubstituted pyrazine derivative, the ortho-methoxy aniline 7c, which has demonstrated potent and selective inhibition of CSNK2A.[5][6] This compound will be benchmarked against silmitasertib (CX-4945) , a first-in-class, orally bioavailable CSNK2A inhibitor that has undergone clinical trials for cholangiocarcinoma.[1][7][8] The current standard of care for locally advanced or metastatic cholangiocarcinoma is a combination of gemcitabine and cisplatin , often supplemented with immunotherapy.[7][9]

Mechanism of Action

Both the investigational pyrazine 7c and silmitasertib are ATP-competitive inhibitors of the CSNK2A catalytic subunit.[1][5][10] By binding to the ATP pocket, they block the phosphorylation of downstream substrates, thereby inhibiting the pro-survival signaling pathways driven by CSNK2.[1]

Compound/RegimenMechanism of ActionTarget
Pyrazine 7c ATP-competitive inhibitorCSNK2A
Silmitasertib (CX-4945) ATP-competitive inhibitorCSNK2A
Gemcitabine/Cisplatin DNA synthesis inhibition and DNA damageDNA

Comparative Efficacy Data

Direct comparative studies between the pyrazine 7c and silmitasertib in cholangiocarcinoma models are not yet available. The following tables summarize the existing biochemical and cellular activity data for each compound.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
Pyrazine 7c CSNK2ASub-micromolar (in-cell target engagement)[5][6]
Silmitasertib (CX-4945) CSNK2α and CK2α'1[11][12]

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50/EC50 (µM)
Silmitasertib (CX-4945) TFK-1, SSP-25Cholangiocarcinoma>50% viability decrease[13]
Silmitasertib (CX-4945) HuCCT1CholangiocarcinomaInduces cell death[14]
Silmitasertib (CX-4945) Breast Cancer Cell LinesBreast Cancer1.71 - 20.01[11]

Note: Specific IC50 values for pyrazine 7c in cholangiocarcinoma cell lines are not publicly available.

Clinical Trial Data for Silmitasertib in Cholangiocarcinoma

A phase Ib/II study evaluated silmitasertib in combination with gemcitabine and cisplatin for locally advanced or metastatic cholangiocarcinoma.[7][8] The combination showed promising preliminary efficacy.[7][8]

Trial PhaseTreatment RegimenMedian Overall SurvivalMedian Progression-Free SurvivalOverall Response Rate
Phase Ib/II Silmitasertib + Gemcitabine + Cisplatin13.6 months (ITT)11.1 months32.1%

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of CSNK2A.

  • Reaction Setup: In a microplate, combine the recombinant CSNK2A enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and varying concentrations of the test compound in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based detection system or radiometric analysis.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol)

This assay assesses the effect of a compound on the growth of cancer cells.

  • Cell Seeding: Seed cholangiocarcinoma cells (e.g., TFK-1, HuCCT1) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT, MTS) or luminescent (e.g., CellTiter-Glo) assay.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (IC50 or EC50) by plotting cell viability against compound concentration.

Visualizations

CSNK2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription NFkB NF-κB NFkB->Transcription CSNK2A CSNK2A CSNK2A->Akt Phosphorylates & Activates I_kappa_B IκB CSNK2A->I_kappa_B Phosphorylates & Degrades I_kappa_B->NFkB

Caption: CSNK2A Signaling Pathway in Cancer.

Experimental_Workflow cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (EC50 in Cancer Cells) Kinase_Assay->Cell_Proliferation Selectivity_Panel Kinome Selectivity Profiling Cell_Proliferation->Selectivity_Panel Xenograft_Model Cholangiocarcinoma Xenograft Model Selectivity_Panel->Xenograft_Model Efficacy_Study Tumor Growth Inhibition Xenograft_Model->Efficacy_Study Phase_I Phase I Trial (Safety & PK) Efficacy_Study->Phase_I Phase_II Phase II Trial (Efficacy) Phase_I->Phase_II

Caption: Drug Discovery and Development Workflow.

References

Safety Operating Guide

Safe Disposal of 5-(2-Methoxyethoxy)pyrazin-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 5-(2-Methoxyethoxy)pyrazin-2-amine, a compound that requires careful management due to its chemical properties. The following protocols are intended for researchers, scientists, and drug development professionals to ensure compliance with safety standards and environmental regulations.

I. Immediate Safety and Hazard Assessment

Required Personal Protective Equipment (PPE): To minimize exposure, all personnel handling this compound should wear the following:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or under a chemical fume hood.

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste. [3][5]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation:

    • Isolate all waste containing this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.[3]

    • Do not mix this waste with other chemical wastes unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[6] It is generally incompatible with strong oxidizing agents.[7]

  • Containerization:

    • Place the chemical waste into a clearly labeled, sealable, and chemically compatible waste container. Glass or high-density polyethylene containers are typically suitable.[7] The container must be in good condition and free from leaks.[8]

    • Ensure the container is not overfilled, leaving at least 5% of the volume as headspace to allow for thermal expansion.[8]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as you begin accumulating waste.[5]

    • The label must include:

      • The words "Hazardous Waste".[6]

      • The full chemical name: "this compound".[3]

      • The primary hazards associated with the compound (e.g., "Toxic," "Irritant").[3]

      • The date the waste was first added to the container.[3]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[7]

    • This area should be away from heat, sparks, and open flames.[3] Keep the container closed at all times, except when adding waste.[7]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves and absorbent paper, must be treated as hazardous solid waste.[7]

    • Place these materials in a separate, clearly labeled, and sealed plastic bag or container for hazardous solid waste.[7]

    • Empty chemical containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[7]

    • Provide the EHS department with an accurate description of the waste, including the chemical name and quantity.[7]

    • All disposal activities must adhere to federal, state, and local environmental regulations.[6]

III. Special Precautions for Ether-Containing Compounds

The methoxyethoxy group in this compound is an ether, which has the potential to form explosive peroxides upon prolonged exposure to air and light.[1][2]

  • Peroxide Formation: It is crucial to date containers upon receipt and upon opening.[2]

  • Testing: If the compound has been stored for an extended period (e.g., over 6-12 months after opening), it should be tested for the presence of peroxides before handling.[2][9]

  • Handling Peroxide-Formers: If peroxide crystals are suspected or observed, do not move the container.[2] Immediately contact your EHS department for guidance on safe disposal.[1][9]

IV. Spill Management

In the event of a spill, the area should be evacuated and ventilated.[3] For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3] The absorbed material should then be placed in a sealed container for disposal as hazardous waste.[3] For larger spills, contact your institution's EHS department immediately.[2]

Logical Workflow for Disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-(2-Methoxyethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-(2-Methoxyethoxy)pyrazin-2-amine. Adherence to these procedures is essential for ensuring personnel safety and environmental compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[3][4] A face shield should be worn when there is a risk of splashing.[5][6]Protects against potential chemical splashes and airborne particles.[7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3][9]Prevents direct skin contact with the chemical.
Body Protection Laboratory coat.[1][9]Protects skin and personal clothing from contamination.[8]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[10][11] If ventilation is insufficient or dust is generated, a NIOSH-approved respirator may be necessary.[1][10]Minimizes the inhalation of potentially harmful dust or vapors.[1]

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6][12] All necessary equipment should be gathered and placed within a chemical fume hood to contain any potential dust or fumes.[10]

  • Weighing and Transfer: Handle the compound carefully to avoid generating dust.[10] Use a tared weigh boat for measuring and slowly transfer the substance into the reaction vessel.

  • Dissolving: Add the desired solvent to the compound within the fume hood.

  • Post-Handling: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.[10]

Disposal Protocol:

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[2][11] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [2][9]

  • Waste Segregation:

    • Solid Waste: Collect waste powder and any contaminated disposable items (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[2][10]

    • Liquid Waste: Any solvent used to dissolve the compound or rinse glassware should be collected as hazardous liquid waste in a separate, compatible container.[2]

  • Containerization and Labeling:

    • Use sealable, chemically compatible containers (e.g., high-density polyethylene) for waste.[2][11]

    • Immediately label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards.[2][9]

  • Storage:

    • Store sealed hazardous waste containers in a designated and well-ventilated satellite accumulation area.[9][11]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[11]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Begin Experiment handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Surfaces & Equipment handle_dissolve->cleanup_decon Complete Experiment cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_store Store Waste in Designated Area cleanup_waste->cleanup_store cleanup_ppe Remove PPE Correctly cleanup_store->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.